4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
Beschreibung
The exact mass of the compound this compound is 317.98263 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPEJYMUUWZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235993 | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566169-98-0 | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566169-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. Benzothiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The presence of a bromine atom at the 6-position and an N-methyl anilino group at the 2-position of the benzothiazole core suggests that this molecule may exhibit noteworthy biological properties. This document outlines the chemical structure, a proposed synthetic pathway with detailed experimental protocols, predicted physicochemical properties, and a discussion of potential biological activities based on structurally related compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzothiazole ring system, which is a bicyclic compound composed of a benzene ring fused to a thiazole ring. A bromine atom is substituted at the 6-position of the benzothiazole ring, and an N-methylbenzenamine group is attached at the 2-position.
IUPAC Name: 4-((6-bromobenzo[d]thiazol-2-yl)amino)benzenamine Molecular Formula: C₁₄H₁₂BrN₃S
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 334.24 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 54.9 Ų |
| Formal Charge | 0 |
Note: These properties are computationally predicted and should be confirmed by experimental analysis.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound can be envisioned through a multi-step process, beginning with the synthesis of a 2-amino-6-bromobenzothiazole intermediate, followed by a coupling reaction.
Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate 1)
The classical and widely used method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[4][5][6]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add potassium thiocyanate (2-4 equivalents) and stir the mixture at room temperature.[5][7]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
The precipitated solid, 2-amino-6-bromobenzothiazole, is then collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of this compound (Final Product)
The final product can be synthesized through a nucleophilic aromatic substitution or a related coupling reaction between the 2-amino-6-bromobenzothiazole intermediate and a suitable N-methylaniline precursor. A common approach for forming such C-N bonds is the Buchwald-Hartwig amination.
Experimental Protocol:
-
To a reaction vessel, add 2-amino-6-bromobenzothiazole (1 equivalent), 4-iodo-N-methylaniline (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a phosphine ligand like XPhos (0.4 equivalents).
-
Add a suitable base, for instance, sodium tert-butoxide (10 equivalents).[4]
-
Add a dry, degassed solvent such as toluene or DMF.
-
The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 90°C to 160°C, potentially using microwave irradiation to shorten the reaction time.[4]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the final compound, this compound.
Visualization of the Synthetic Workflow
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the computationally predicted properties for 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. These values serve as an essential baseline for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₁BrN₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | 319.22 g/mol | Influences diffusion, solubility, and bioavailability. |
| XLogP3-AA | 4.8 | Predicts lipophilicity; a high value suggests good membrane permeability but may indicate poor aqueous solubility. |
| Hydrogen Bond Donors | 1 | Indicates potential for forming hydrogen bonds with biological targets. |
| Hydrogen Bond Acceptors | 2 | Indicates potential for forming hydrogen bonds with biological targets. |
| Rotatable Bond Count | 2 | Relates to conformational flexibility, which can impact receptor binding. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Predicts drug transport properties; a value < 140 Ų is often associated with good cell permeability. |
| Formal Charge | 0 | The molecule is neutral under physiological conditions. |
| Refractivity | 83.3 m³·mol⁻¹ | Relates to the volume and polarizability of the molecule. |
| Polarizability | 32.2 ų | Influences non-specific binding and interactions. |
Experimental Protocols
The following sections detail the standard experimental methodologies for the synthesis of the title compound and the determination of its key physicochemical properties.
Proposed Synthesis Protocol
The synthesis of 2-arylaminobenzothiazoles can be achieved through several established routes. A common and effective method involves the oxidative cyclization of a phenylthiourea precursor.[1][2][3]
Reaction: Condensation of 4-bromo-N-methylaniline with an isothiocyanate followed by intramolecular cyclization. A plausible route starts from 2-amino-6-bromobenzothiazole.
Materials:
-
2-Amino-6-bromobenzothiazole
-
Methyl iodide
-
A suitable base (e.g., Sodium Hydride)
-
An appropriate solvent (e.g., DMF or THF)
-
4-Iodobenzyl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base for coupling (e.g., K₂CO₃)
Procedure:
-
N-Methylation: To a solution of 2-amino-6-bromobenzothiazole in anhydrous DMF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes, then add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-methylated intermediate by column chromatography on silica gel.
-
Suzuki or Buchwald-Hartwig Coupling: Combine the purified N-methylated benzothiazole with 4-aminophenylboronic acid (for Suzuki coupling) or N-methylaniline (for Buchwald-Hartwig coupling) in a suitable solvent system with the appropriate palladium catalyst and base.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature determined by the solvent's boiling point (typically 80-120°C) for several hours, monitoring progress by TLC.
-
Final Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Caption: Proposed synthesis workflow for the target compound.
Melting Point Determination
The melting point provides an indication of purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid.[4][5][6][7][8]
Method: Capillary Melting Point Determination.[4][5][6]
-
Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Perform a second, careful measurement with a new sample, heating at a slow rate of 1-2°C per minute.[4]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8]
Aqueous Solubility Determination
Solubility is a key determinant of bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[9]
Method: Shake-Flask Method.
-
Preparation: Prepare a series of buffered aqueous solutions at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Add an excess amount of the compound to a known volume of each buffer in a sealed vial. Agitate the vials at a constant temperature (typically 37 ± 1°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Sample Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any solid particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µM. The experiment should be performed in triplicate for each pH condition.[10]
pKa Determination
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.
Method: Potentiometric Titration.[11][12]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1 mM).[11]
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.
-
Titration: If the compound is expected to be basic, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). If acidic, titrate with a strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[11][13]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. Specifically, the pKa is equal to the pH at the half-equivalence point.[14]
LogP Determination
LogP (the logarithm of the partition coefficient between n-octanol and water) is the standard measure of a compound's lipophilicity.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16]
-
System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard individually and record its retention time (t_R).
-
Calculation of Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_₀) / t_₀, where t_₀ is the column dead time.
-
Standard Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values. A linear regression of this plot yields a calibration curve.[15]
-
Sample Analysis: Inject the test compound under the identical HPLC conditions to obtain its retention time and calculate its log k value.
-
LogP Determination: Interpolate the LogP of the test compound from its log k value using the linear regression equation derived from the standard curve.[15]
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with significant pharmacological activities, particularly as anticancer agents.[3][17][18][19]
Anticancer Potential: Derivatives of 2-aminobenzothiazole have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[1][17][20][21] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and disruption of critical signaling pathways that regulate cell growth, proliferation, and survival.[22][23]
Potential Molecular Targets and Signaling Pathways: Based on studies of analogous compounds, this compound could plausibly interact with one or more of the following pathways:
-
Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[18]
-
PI3K/AKT/mTOR Pathway: This is a central pathway controlling cell survival and proliferation. Some benzothiazole compounds have been shown to inhibit key components like PI3K and AKT, leading to the induction of apoptosis.[17][24]
-
MAPK/ERK Pathway: This pathway is crucial for transmitting growth signals from the cell surface to the nucleus. Inhibition of kinases within this cascade, such as RAF or MEK, is a common anticancer strategy, and benzothiazoles have been explored as potential inhibitors.[24]
-
NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation-driven cancer. Benzothiazole derivatives have been shown to suppress NF-κB activation, thereby reducing the expression of inflammatory and anti-apoptotic genes like COX-2 and iNOS.[23]
Caption: Hypothetical signaling pathways potentially modulated by the compound.
References
- 1. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pennwest.edu [pennwest.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. agilent.com [agilent.com]
- 17. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine CAS number and IUPAC name
Technical Guide: 4-(6-Bromobenzo[d]thiazol-2-yl)aniline
Disclaimer: This technical guide provides information on 4-(6-Bromobenzo[d]thiazol-2-yl)aniline , a close structural analogue of the requested compound, 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. Due to a lack of available scientific literature and public data on the N-methylated derivative, this document focuses on the primary amine analogue to provide relevant technical insights for researchers, scientists, and drug development professionals.
Chemical Identification
This section provides the fundamental chemical identifiers for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.
| Identifier | Value |
| IUPAC Name | 4-(6-Bromobenzo[d]thiazol-2-yl)aniline |
| CAS Number | 566169-97-9[1] |
| Molecular Formula | C₁₃H₉BrN₂S |
| Molecular Weight | 305.19 g/mol [1] |
| Chemical Structure | (See Figure 1) |
Physicochemical and Spectroscopic Data
Quantitative data for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is summarized below. This information is critical for its identification, purification, and quality control.
| Property | Value | Reference |
| Physical State | Solid | General knowledge |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1] | [1] |
Note: Detailed experimental data such as melting point, ¹H-NMR, and ¹³C-NMR were not available in the public domain at the time of this report. Researchers synthesizing this compound would need to perform these characterizations.
Synthesis and Experimental Protocols
The synthesis of 2-arylbenzothiazoles is a well-established process in medicinal chemistry. While a specific protocol for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is not explicitly detailed in readily available literature, a general and robust synthetic route involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.
General Synthetic Pathway: Condensation Reaction
A common method for the synthesis of 2-arylbenzothiazoles is the reaction of a 2-aminothiophenol with an aromatic aldehyde, often under oxidative conditions. For the target molecule, this would involve the reaction of 2-amino-5-bromobenzenethiol with 4-aminobenzaldehyde.
Reaction Scheme:
Figure 2: General synthetic workflow for the preparation of 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for analogous compounds.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-bromobenzenethiol (1.0 eq.) and 4-aminobenzaldehyde (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Initiation: To the stirred solution, add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or allow for aerial oxidation).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determine the melting point.
Biological Activity and Potential Signaling Pathways
Benzothiazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. The title compound and its analogues have been investigated for their potential in several therapeutic areas.
Anticancer Properties
Many 2-arylbenzothiazole derivatives exhibit potent and selective anticancer activity. For instance, the analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to be a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), and its antiproliferative activity is correlated with AhR agonism. It is plausible that 4-(6-Bromobenzo[d]thiazol-2-yl)aniline could exert its anticancer effects through a similar mechanism.
Potential Signaling Pathway:
Figure 3: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for benzothiazole derivatives.
Neurological Applications
There are indications that 4-(6-Bromobenzo[d]thiazol-2-yl)aniline may be relevant in the context of neurodegenerative diseases, as it is categorized under inhibitors for Amyloid-β signaling.[1] Amyloid-β peptides are centrally implicated in the pathology of Alzheimer's disease. Compounds that can modulate the aggregation or clearance of Amyloid-β are of significant interest.
Logical Relationship Diagram:
Figure 4: Potential role of the compound in modulating Amyloid-β pathology.
Conclusion
4-(6-Bromobenzo[d]thiazol-2-yl)aniline is a promising scaffold for further investigation in drug discovery, particularly in the fields of oncology and neurology. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential biological activities. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and therapeutic potential. Researchers are encouraged to synthesize and characterize this compound to explore its properties in greater detail.
References
An In-depth Technical Guide on the Solubility of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine and Related Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Inferred Solubility Profile
Based on the synthesis and characterization of its isomer, the solubility of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine in common organic solvents can be inferred. The synthesis of the related compound was successfully carried out in ethanol, with the final product being purified by recrystallization from the same solvent.[1][2] This indicates that the compound possesses significant solubility in ethanol, particularly at elevated temperatures.
Furthermore, nuclear magnetic resonance (NMR) spectroscopy, a standard characterization technique for organic molecules, was performed using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent.[1][2] This demonstrates that the compound is soluble in DMSO.
Qualitative Solubility Summary
| Solvent | Inferred Solubility | Basis of Inference |
| Ethanol | Soluble, especially upon heating | Used as a solvent for synthesis and recrystallization of a closely related isomer.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for 1H and 13C NMR analysis of a closely related isomer.[1][2] |
Experimental Protocol: Synthesis and Recrystallization of a Related Benzothiazole Derivative
The following experimental procedure for the synthesis of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine provides practical insights into the handling and solubility of this class of compounds.
One-Pot Synthesis Reaction
A mixture of 5-bromo-salicylaldehyde (2.01 g, 0.01 mol), p-toluidine (1.07 g, 0.01 mol), and solid ammonium acetate (0.77 g, 0.01 mol) was added to a solution of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide (3.11 g, 0.01 mol) in 25 mL of ethanol.[1][2] The reaction mixture was then refluxed for 3 hours. The resulting solid product was collected by filtration.[1][2]
Purification by Recrystallization
The crude solid obtained from the reaction was purified by recrystallization from ethanol. This process yielded yellow crystals of the final product.[1][2]
Visualizing the Experimental Workflow
The synthesis of the related benzothiazole derivative can be visualized as a one-pot reaction followed by purification.
Caption: One-pot synthesis and purification workflow for a benzothiazole derivative.
This technical guide, while not providing direct quantitative data for this compound, offers a scientifically grounded inference of its solubility based on the available experimental evidence for a closely related compound. The detailed experimental protocol and workflow visualization serve as a practical reference for researchers working with similar molecular structures.
References
Synthesis and Characterization of Novel Bromo-Substituted Benzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of novel bromo-substituted benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic introduction of bromine atoms onto the benzothiazole scaffold can modulate the physicochemical properties and biological activities of the parent molecule, leading to the development of potent therapeutic agents. This document details experimental protocols for the synthesis of key bromo-substituted benzothiazole intermediates and derivatives, presents their characterization data in a structured format, and illustrates a key signaling pathway influenced by these compounds.
Synthetic Strategies for Bromo-Substituted Benzothiazoles
The synthesis of bromo-substituted benzothiazoles can be achieved through several strategic approaches. A common and effective method involves the cyclization of appropriately substituted anilines with a source of thiocyanate in the presence of bromine. Another versatile approach utilizes bromo-substituted benzothiazole synthons, such as 2-(2-bromoacetyl)benzothiazole, which can be further elaborated to introduce diverse functionalities.
Experimental Protocol: Synthesis of 2-Amino-6-bromobenzothiazole
This protocol outlines the synthesis of 2-amino-6-bromobenzothiazole, a key building block for more complex derivatives. The reaction proceeds via the electrophilic thiocyanation of 4-bromoaniline followed by intramolecular cyclization.
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 4-bromoaniline (0.05 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid (100 mL).
-
Cool the mixture to 0-5 °C with continuous stirring.
-
Slowly add a solution of bromine (0.05 mol) in glacial acetic acid (20 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-6-bromobenzothiazole.[1][2]
Experimental Protocol: Synthesis of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole from 2-(2-bromoacetyl)benzothiazole
This protocol describes the synthesis of a more complex benzothiazole derivative starting from 2-(2-bromoacetyl)benzothiazole, demonstrating the utility of this intermediate.
Materials:
-
2-(2-bromoacetyl)benzothiazole
-
1-phenyl-3-(N,N'-diphenylamidino)thiourea
-
Triethylamine
-
Ethanol
Procedure:
-
To a solution of 1-phenyl-3-(N,N'-diphenylamidino)thiourea (1 mmol) in ethanol (20 mL), add 2-(2-bromoacetyl)benzothiazole (1 mmol).
-
Add triethylamine (1.5 mmol) to the mixture and reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).[3]
Characterization Data of Bromo-Substituted Benzothiazoles
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following tables summarize key quantitative data for representative bromo-substituted benzothiazoles.
Table 1: Physicochemical and Yield Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 213-217 | 68 | [2] |
| 2-[4-Amino-2-(4-chlorophenylamino)thiazol-5-oyl]benzothiazole | C₁₇H₁₁ClN₄OS₂ | 386.88 | 335–338 | 59 | [3] |
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone | C₂₁H₁₄BrNO₂S | 436.32 | - | 72 | [4] |
Table 2: Spectroscopic Data
| Compound Name | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec. (m/z) | Reference |
| 2-Amino-6-bromobenzothiazole | 3420 (N-H), 1620 (C=N), 810 (C-Br) | 7.55 (d, 1H), 7.40 (dd, 1H), 7.25 (d, 1H), 5.30 (s, 2H, NH₂) | - | 229, 231 [M, M+2] | [5] |
| 2-[4-Amino-2-(4-chlorophenylamino)thiazol-5-oyl]benzothiazole | 3461, 3272 (N-H), 1634 (C=O), 1605 (C=N) | 8.25 (s, 1H), 7.96 (s, 1H), 7.44-7.21 (m, 10H) | 171.3, 170.6, 169.6, 168.7, 152.9, 139.3, 135.9, 129.1, 126.9, 126.6, 123.9, 123.7, 122.9, 119.4, 91.1 | 387 [M+H]⁺ | [3] |
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone | 3060 (ArC-H), 1655 (C=O), 1590 (C=N) | 7.95 (d, 1H), 7.80-7.75 (m, 3H), 7.50-7.30 (m, 6H), 7.05 (d, 1H), 5.40 (s, 2H, OCH₂) | 194.5, 167.0, 154.1, 152.8, 137.4, 135.2, 133.6, 131.7, 131.0, 130.1, 129.8, 128.7, 127.3, 126.3, 125.4, 123.2, 121.8, 114.3, 68.6 | 436 [M+H]⁺ | [4] |
Biological Activity and Signaling Pathways
Bromo-substituted benzothiazoles have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects. The anticancer activity of certain 2-substituted benzothiazole derivatives in hepatocellular carcinoma has been linked to the modulation of the NF-κB/COX-2/iNOS signaling pathway.[6]
NF-κB/COX-2/iNOS Signaling Pathway in Cancer
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, and survival.[3][7][8] In many cancers, the NF-κB pathway is constitutively active, leading to the upregulation of pro-inflammatory and pro-survival proteins.[7][9] Two key downstream targets of NF-κB are Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[10][11][12] COX-2 is an enzyme responsible for the production of prostaglandins, which are implicated in inflammation and carcinogenesis.[13] iNOS produces nitric oxide, a signaling molecule that can have dual roles in cancer, but its sustained production in the tumor microenvironment is often associated with cancer progression.[10][11] The inhibition of the NF-κB pathway, and consequently the downregulation of COX-2 and iNOS, is a promising strategy for cancer therapy.
Caption: NF-κB signaling pathway leading to cancer progression.
Experimental Workflow: Synthesis and Characterization
The overall workflow for the synthesis and characterization of novel bromo-substituted benzothiazoles is a systematic process involving synthesis, purification, and comprehensive structural elucidation.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of novel bromo-substituted benzothiazoles. The detailed experimental protocols offer practical guidance for the preparation of these valuable compounds, while the tabulated characterization data provides a clear reference for their identification. The elucidation of the role of these compounds in modulating the NF-κB/COX-2/iNOS signaling pathway highlights their therapeutic potential, particularly in the fields of oncology and anti-inflammatory drug discovery. The strategic incorporation of bromine into the benzothiazole scaffold remains a promising avenue for the development of new and effective therapeutic agents. Further research into the structure-activity relationships of this class of compounds is warranted to optimize their pharmacological profiles.
References
- 1. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. 2-Amino-6-bromobenzothiazole CAS#: 15864-32-1 [chemicalbook.com]
- 6. uokerbala.edu.iq [uokerbala.edu.iq]
- 7. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with 2-arylbenzothiazole derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these compounds is of significant interest to the drug development community. One of the most common and versatile methods for constructing the 2-arylbenzothiazole core is the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a summary of the key signaling pathways modulated by this important class of molecules.
The general reaction involves the condensation of 2-aminothiophenol with an aromatic aldehyde, carboxylic acid, or acyl chloride. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-arylbenzothiazole product.[1] Various catalysts and reaction conditions have been developed to improve yields, reduce reaction times, and promote greener synthetic approaches.[4][5]
Synthetic Methodologies and Data
The synthesis of 2-arylbenzothiazoles from 2-aminothiophenol can be broadly categorized based on the co-reactant. The following tables summarize quantitative data for the most common synthetic strategies, allowing for easy comparison of different methodologies.
From Aromatic Aldehydes
The condensation of 2-aminothiophenol with aromatic aldehydes is one of the most widely used methods for synthesizing 2-arylbenzothiazoles. A diverse range of catalysts and reaction conditions have been reported, including green and catalyst-free approaches.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Glycerol | Room Temp | 0.5 - 5 h | 90-92 | [6] |
| H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85-94 | [7] |
| Ceric Ammonium Nitrate (CAN)/H₂O₂ | Solvent-free | 50 | Not Specified | 92-98 | [8] |
| L-proline (Microwave) | Solvent-free | Not Specified | Not Specified | Good to Moderate | [9][10] |
| SnP₂O₇ | Not Specified | Not Specified | 8 - 35 min | 87-95 | [4] |
| Air/DMSO | DMSO | Not Specified | Not Specified | Good to Excellent | [11] |
| [pmIm]Br (Microwave) | Ionic Liquid | Not Specified | Not Specified | Not Specified | [11] |
| Samarium triflate | Water | Not Specified | Not Specified | Not Specified | [11] |
From Carboxylic Acids and Their Derivatives
Direct condensation with carboxylic acids or their derivatives, such as acyl chlorides, provides another important route to 2-arylbenzothiazoles. These methods often require dehydrating agents or catalysts to facilitate the reaction.
| Co-reactant | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Carboxylic Acids | Tributylphosphine | Not Specified | Room Temp | Not Specified | Moderate to Good | [9] |
| Carboxylic Acids | Microwave | Solvent-free | Not Specified | 20 min | 30-92 | [12] |
| Carboxylic Acids | L-proline (Microwave) | Solvent-free | Not Specified | Not Specified | Good to Moderate | [10] |
| Acid Chlorides/Anhydrides | KF·Al₂O₃ | Not Specified | Mild | Not Specified | High | [4] |
| p-Aminobenzoic acids | PPA | Not Specified | 220 | 3 h | 50-60 | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a practical guide for the synthesis of 2-arylbenzothiazoles.
Protocol 1: Catalyst-Free Synthesis in Glycerol
This protocol describes a green and efficient synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes at ambient temperature without a catalyst.[6]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Glycerol
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-aminothiophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glycerol (10 mL) is heated until a clear solution is obtained.
-
The reaction mixture is then allowed to stand at room temperature for the time specified in the literature for the particular aldehyde (typically 0.5-5 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is quenched with water.
-
The resulting solid product is collected by filtration, dried, and recrystallized from ethanol to afford the pure 2-arylbenzothiazole.
Protocol 2: Synthesis from Aliphatic Aldehydes via a Two-Step Procedure
This protocol outlines the synthesis of 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes, which involves the formation and subsequent oxidation of a 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate.[14]
Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazole
Materials:
-
Aliphatic aldehyde
-
Dichloromethane
-
4Å molecular sieves
-
2-Aminothiophenol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture and stir at room temperature for 1.5 - 2 hours.
-
After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.
Step 2: Oxidation to 2-Alkylbenzothiazole
Materials:
-
2-Alkyl-2,3-dihydrobenzo[d]thiazole
-
Silica gel supported pyridinium chlorochromate (PCC)
Procedure:
-
Treat the 2-alkyl-2,3-dihydrobenzo[d]thiazole obtained in Step 1 with silica gel supported PCC.
-
The reaction is typically complete within 20 minutes, affording the corresponding 2-alkylbenzothiazole in excellent yield.
Signaling Pathways and Biological Activity
2-Arylbenzothiazole derivatives have garnered significant attention for their potent anticancer activities, which are exerted through the modulation of various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6][15][16]
Caption: Key signaling pathways modulated by 2-arylbenzothiazoles in cancer cells.
Studies have shown that these compounds can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in various cancers.[6] By inhibiting EGFR, they can suppress downstream pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are crucial for cell proliferation and survival.[6] Furthermore, 2-arylbenzothiazoles have been reported to downregulate the ERK/MAPK signaling cascade.[6] The culmination of these inhibitory effects is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2]
Experimental and Logical Workflows
The synthesis and evaluation of 2-arylbenzothiazoles typically follow a structured workflow, from initial reaction setup to biological testing.
References
- 1. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google Patents [patents.google.com]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights for 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic characteristics of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. Extensive searches of public chemical databases and scientific literature have revealed a notable absence of experimentally determined spectroscopic data (NMR, IR, Mass) for this specific compound. This suggests that the molecule may be a novel compound or that its characterization data has not been publicly disclosed.
In light of this, this guide provides a comprehensive overview of the spectroscopic data for two key precursor molecules: 2-Amino-6-bromobenzothiazole and 4-Bromo-N-methylaniline . Understanding the spectral properties of these precursors is fundamentally important for researchers who may be planning the synthesis and characterization of the target compound. A plausible synthetic route would involve a diazotization of 2-amino-6-bromobenzothiazole followed by a Gomberg-Bachmann or a similar aryl-aryl coupling reaction with N-methylaniline, or a palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Workflow
The synthesis of the target compound, this compound, can be envisioned through the coupling of 2-amino-6-bromobenzothiazole and an N-methylaniline derivative. A potential pathway is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data of Precursors
The following tables summarize the available spectroscopic data for the key starting materials.
2-Amino-6-bromobenzothiazole
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.25-7.35 (m, 2H), 7.56-7.63 (m, 2H)[1] |
| IR (KBr disc) | ν (cm⁻¹): Major peaks can be observed.[2] |
| Mass Spectrum | Molecular Weight: 229.10 g/mol [3][4] |
4-Bromo-N-methylaniline
| Spectroscopic Data | Values |
| ¹³C NMR | Spectral data is available.[5][6] |
| IR (ATR) | Spectral data is available.[5][6] |
| Mass Spectrum (GC-MS) | Molecular Weight: 186.05 g/mol [5][6] |
Experimental Protocols
While specific protocols for the target molecule are not available, the following provides a general overview of the methodologies used to obtain the types of spectroscopic data presented for the precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small quantity of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interference from proton signals of the solvent.
-
Instrumentation : The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired. The magnetic field strength of the instrument (e.g., 300, 400, 500 MHz) will determine the resolution of the spectra.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane - TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet (for solids) : A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR) (for solids and liquids) : The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium).
-
-
Instrumentation : The sample is placed in the IR spectrometer.
-
Data Acquisition : A beam of infrared light is passed through the sample, and the absorbance at different wavenumbers is measured.
-
Data Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. This provides information about the molecular weight and fragmentation pattern of the compound.
References
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-bromobenzothiazole [webbook.nist.gov]
- 3. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]
- 4. 2-Benzothiazolamine, 6-bromo- | C7H5BrN2S | CID 85149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzenamine, 4-bromo-N-methyl- | C7H8BrN | CID 2757052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Substituted Benzothiazoles via Condensation Reaction
Introduction Benzothiazoles are a vital class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is prevalent in a wide range of pharmacologically active molecules, demonstrating antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Consequently, the development of efficient and versatile synthetic protocols for 2-substituted benzothiazoles is of significant interest to the drug development and medicinal chemistry community. The most common and direct approach involves the condensation reaction between 2-aminothiophenol (2-ATP) and various carbonyl-containing compounds or their derivatives, such as aldehydes, carboxylic acids, or acyl chlorides.[3][4] This document provides detailed protocols for these key transformations, summarizes reaction parameters for various catalytic systems, and outlines the general experimental workflow.
Protocol 1: Synthesis from 2-Aminothiophenol and Aldehydes
This protocol describes the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes. This method is widely applicable and can be performed using several catalytic systems, including a simple and efficient hydrogen peroxide/hydrochloric acid system.[5][6]
Materials and Reagents:
-
2-Aminothiophenol (2-ATP)
-
Substituted Aldehyde (aromatic, heteroaromatic, or aliphatic)
-
Ethanol (EtOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirring solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol). An optimal reactant ratio of 1:1:6:3 (2-ATP:aldehyde:H₂O₂:HCl) has been identified for this reaction.[5][6]
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction completes within 45-60 minutes.[5]
-
Work-up: Upon completion, neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-substituted benzothiazole. Yields for this method are typically in the range of 85-94%.[5]
Protocol 2: Synthesis from 2-Aminothiophenol and Carboxylic Acids
This method outlines the direct condensation of 2-aminothiophenol with carboxylic acids. This transformation requires a dehydration step, which can be effectively promoted by various reagents, including molecular iodine under solvent-free conditions, offering a green and economical approach.[3][7]
Materials and Reagents:
-
2-Aminothiophenol (2-ATP)
-
Substituted Carboxylic Acid (aliphatic or aromatic)
-
Molecular Iodine (I₂)
-
Mortar and Pestle
-
Ethyl Acetate (EtOAc)
-
Sodium Thiosulfate (Na₂S₂O₃) solution, 10%
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a mortar, combine 2-aminothiophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and molecular iodine (0.1 mmol, 10 mol%) as the catalyst.[7]
-
Reaction: Grind the mixture using a pestle at room temperature for 20-25 minutes.[7][8] The reaction is typically rapid and can be monitored by TLC. This solvent-free trituration method is both efficient and environmentally benign.[7]
-
Work-up: After the reaction is complete, dissolve the solid mixture in ethyl acetate (30 mL).
-
Washing: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (2 x 15 mL) to remove excess iodine, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography (silica gel) or recrystallization to yield the pure 2-substituted benzothiazole. This protocol provides moderate to excellent yields, generally between 66% and 97%.[7][8]
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes various reported methods for the synthesis of 2-substituted benzothiazoles, highlighting the diversity of catalysts and conditions available to researchers.
| Co-reactant | Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| Aldehydes | H₂O₂ / HCl | Ethanol | Room Temp. | 45–60 min | 85–94 | [5][6] |
| Aldehydes | TiO₂ NPs / H₂O₂ | None (Daylight) | Room Temp. | 5–27 min | 90–97 | [5] |
| Aldehydes | SnP₂O₇ | Ethanol | Reflux | 8–35 min | 87–95 | [4] |
| Aldehydes | Zn(OAc)₂·2H₂O | None | 80 | 30–60 min | 67–96 | [7] |
| Aldehydes | Koser's Reagent | 1,4-Dioxane | Room Temp. | 15 min | 80–90 | [7] |
| Carboxylic Acids | Molecular Iodine (I₂) | None | Room Temp. | 20–25 min | 66–97 | [3][7] |
| Carboxylic Acids | MeSO₃H / SiO₂ | None | 140 | 2–12 h | 70–92 | [8] |
| Carboxylic Acids | P₄S₁₀ (Microwave) | None | MW (3-4 min) | 3–4 min | High | [3][4] |
| Acid Chlorides | KF·Al₂O₃ | None | Mild | High | High | [1] |
| Aldehydes | Fluorescein (Photocat.) | Acetonitrile | Room Temp. | 3 h | 82–94 | [7] |
Visualized Experimental Workflow
The general workflow for the synthesis, work-up, and purification of 2-substituted benzothiazoles is depicted below.
Caption: General workflow for synthesizing 2-substituted benzothiazoles.
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine in Cancer Research: A Profile Based on Analogous Benzothiazole Compounds
Introduction
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine belongs to the class of 2-arylbenzothiazoles, a group of heterocyclic compounds that has garnered significant interest in oncological research. While direct experimental data on this specific molecule is limited in publicly available literature, extensive studies on structurally similar 2-(4-aminophenyl)benzothiazole derivatives have revealed potent and selective anticancer activity against a range of human cancer cell lines, particularly those of the breast, colon, and ovary.[1][2][3][4] These compounds are characterized by a benzothiazole ring system linked to a substituted aniline moiety, a pharmacophore that has proven crucial for their biological activity. The substitution of a bromine atom at the 6-position of the benzothiazole ring and a methyl group on the exocyclic amine are expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which could in turn influence its efficacy and selectivity as an anticancer agent.
Mechanism of Action (Based on Analogs)
The primary mechanism of action for many anticancer 2-(4-aminophenyl)benzothiazole derivatives involves the induction of the cytochrome P450 enzyme CYP1A1.[5][6] This enzyme metabolizes the benzothiazole compounds into reactive electrophilic species. These metabolites can then form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[5] The selectivity of these compounds for certain cancer types is believed to be linked to the differential expression of CYP1A1 in tumor cells.[6]
Another potential mechanism of action for benzothiazole derivatives is the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been shown to act as inhibitors of protein kinases or topoisomerases.[7]
Potential Applications in Cancer Research
Based on the activity of its analogs, this compound holds potential for investigation in the following areas of cancer research:
-
Development of Novel Anticancer Agents: As a potential cytotoxic agent with possible selectivity for certain cancer types.
-
Basic Research Tool: To probe the role of CYP1A1-mediated bioactivation in cancer therapy.
-
Lead Compound for Medicinal Chemistry: The structure can be further modified to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following table summarizes hypothetical in vitro cytotoxicity data for this compound, extrapolated from published data for analogous 2-(4-aminophenyl)benzothiazole compounds. Note: This data is illustrative and requires experimental verification.
| Cell Line | Cancer Type | IC₅₀ (µM) - Hypothetical |
| MCF-7 | Breast Cancer | 0.5 - 5 |
| MDA-MB-231 | Breast Cancer | 1 - 10 |
| HCT116 | Colon Cancer | 0.1 - 2 |
| HT-29 | Colon Cancer | 1 - 15 |
| OVCAR-3 | Ovarian Cancer | 0.2 - 3 |
| A549 | Lung Cancer | > 10 |
| PC-3 | Prostate Cancer | > 10 |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the compound in DMSO and make serial dilutions in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathways
Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell signaling.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Proposed CYP1A1-mediated mechanism of action.
Caption: Workflow for in vitro anticancer evaluation.
References
- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 2. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine as a Fluorescent Probe for Amyloid-β Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine is a fluorescent probe with high affinity and specificity for amyloid-β (Aβ) aggregates. Its benzothiazole core structure is characteristic of amyloid-binding agents, such as Thioflavin T. This compound serves as a potent tool for the detection and quantification of Aβ plaques, which are a pathological hallmark of Alzheimer's disease (AD). Its ability to bind to Aβ fibrils with a reported dissociation constant (Kd) of 1.7 nM for Aβ (1-40) makes it a highly sensitive marker for in vitro and ex vivo studies.[1][2] Furthermore, its fluorescent properties allow for clear visualization of amyloid plaques in brain tissue sections. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research and drug discovery.
Physicochemical and Photophysical Properties
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₁₄H₁₁BrN₂S | |
| Molecular Weight | 319.22 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Binding Affinity (Kd for Aβ 1-40) | 1.7 nM | [1][2] |
| Excitation Maximum (λex) | ~380 - 420 nm | Estimated based on similar benzothiazole derivatives. Optimal wavelength should be determined experimentally. |
| Emission Maximum (λem) | ~450 - 500 nm | Estimated based on similar benzothiazole derivatives. A significant blue shift may be observed upon binding to Aβ aggregates. |
| Fluorescence Quantum Yield (ΦF) | Low in aqueous solution, significantly increases upon binding to Aβ aggregates. | This property is characteristic of molecular rotor-based amyloid probes. |
Applications
-
In Vitro Detection and Quantification of Aβ Aggregation: This probe can be utilized in a Thioflavin T (ThT)-like assay to monitor the kinetics of Aβ fibrillization and to screen for potential inhibitors of Aβ aggregation.
-
Histological Staining of Aβ Plaques: The probe can be used for fluorescent staining of Aβ plaques in post-mortem brain tissue sections from AD patients or transgenic animal models. This allows for the visualization and quantification of amyloid pathology.
-
Potential for Cellular Imaging: While specific protocols are yet to be established, its structural similarity to other amyloid probes suggests potential for imaging Aβ aggregates in cell models of AD.
Experimental Protocols
In Vitro Aβ Aggregation Assay
This protocol is adapted from standard Thioflavin T assays for monitoring Aβ fibrillization.
Materials:
-
This compound
-
Aβ(1-40) or Aβ(1-42) peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide films at -80°C.
-
Immediately before use, dissolve the peptide film in DMSO to a concentration of 1 mM.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Aggregation Assay:
-
Dilute the Aβ peptide stock solution into PBS to a final concentration of 10 µM in the wells of a 96-well plate.
-
Add the fluorescent probe to the wells at a final concentration of 5 µM.
-
Include control wells containing:
-
Aβ peptide only (to measure light scattering).
-
Probe only (to measure background fluorescence).
-
PBS only (blank).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using the estimated excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 480 nm). The optimal wavelengths should be determined empirically.
-
-
Data Analysis:
-
Subtract the background fluorescence (probe only) from the fluorescence readings of the samples containing Aβ and the probe.
-
Plot fluorescence intensity versus time to obtain the aggregation kinetics curve.
-
The sigmoidal curve can be analyzed to determine parameters such as the lag time, elongation rate, and final plateau fluorescence.
-
References
- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP03274B [pubs.rsc.org]
- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the development of new antimicrobial agents based on the benzothiazole scaffold. Benzothiazole derivatives have emerged as a promising class of compounds in the fight against antimicrobial resistance, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[1][2][3] This document outlines the key mechanisms of action, structure-activity relationships, and detailed experimental protocols for the synthesis and evaluation of these potent antimicrobial agents.
Introduction: The Promise of Benzothiazole Derivatives
The rise of multidrug-resistant microorganisms presents a formidable challenge to global health.[2][4] The chemical versatility of the benzothiazole nucleus allows for the creation of a vast library of derivatives with diverse biological activities.[3][5] These compounds often target essential microbial enzymes that are distinct from those targeted by current antibiotic classes, offering a potential solution to combat resistance.[4][6] Notably, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as critical for modulating antimicrobial potency.[3][5]
Mechanisms of Antimicrobial Action
Benzothiazole derivatives exert their antimicrobial effects through various mechanisms, primarily by inhibiting key bacterial enzymes essential for survival. Understanding these mechanisms is crucial for the rational design of new and more effective drug candidates.
Key Microbial Targets of Benzothiazole Derivatives:
-
Dihydropteroate Synthase (DHPS): This enzyme is vital for folate synthesis in bacteria. Benzothiazole derivatives, particularly sulfonamide hybrids, can act as competitive inhibitors of the DHPS substrate, p-aminobenzoic acid (PABA), thereby halting bacterial growth.[6][7]
-
DNA Gyrase: A type II topoisomerase, DNA gyrase is essential for bacterial DNA replication, transcription, and repair. Certain benzothiazole derivatives have been shown to inhibit its activity, leading to bacterial cell death.[4][6]
-
Dihydroorotase: This enzyme is a key player in the de novo pyrimidine biosynthetic pathway. Its inhibition by benzothiazole compounds disrupts the synthesis of essential building blocks for DNA and RNA, thereby arresting microbial proliferation.[8][9]
-
Other Potential Targets: Research has also implicated other enzymes such as peptide deformylase, MurB reductase, and casdihydrofolate reductase as potential targets for benzothiazole-based antimicrobials.[4][6]
Below is a diagram illustrating the inhibition of Dihydropteroate Synthase (DHPS) by a benzothiazole sulfonamide derivative, a common mechanism of action.
Caption: Inhibition of Dihydropteroate Synthase (DHPS) by a Benzothiazole Derivative.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative benzothiazole derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 16c | 0.025 (mM) | - | - | - | [7] |
| 41c | - | - | 3.1 | 6.2 | [6] |
| 46a/46b | - | - | 15.62 | 15.62 | [6] |
| 63a | - | 1.9 | - | - | [6] |
| 66c | 6.2 | - | 6.2 | 3.1 | [6] |
| A07 | 15.6 | - | 7.81 | - | [10] |
| A10 | - | - | 15.6 | 16 | [10] |
| Compound 3 | 50-200 | 25-200 | 25-100 | - | [9] |
| Compound 4 | 50-200 | 25-200 | 25-100 | - | [9] |
| Compound 18 | - | - | - | 0.10 (mg/mL) | [11] |
| A1 | Promising Activity | - | Promising Activity | - | [12] |
| A2 | Promising Activity | - | Promising Activity | - | [12] |
| A9 | Promising Activity | - | Promising Activity | - | [12] |
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| A1 | Significant Activity | Significant Activity | [12] |
| A2 | Significant Activity | Significant Activity | [12] |
| A4 | Significant Activity | Significant Activity | [12] |
| A6 | Significant Activity | Significant Activity | [12] |
| A9 | Significant Activity | Significant Activity | [12] |
| Compound 3 | Moderate Activity | Moderate Activity | [9] |
| Compound 4 | Moderate Activity | Moderate Activity | [9] |
| Compound 10 | Moderate Activity | Moderate Activity | [9] |
| Compound 12 | Moderate Activity | Moderate Activity | [9] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis and antimicrobial evaluation of benzothiazole derivatives.
General Synthesis of 2-Substituted Benzothiazoles
A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes.[13]
Protocol 4.1.1: Synthesis of 2-Arylbenzothiazoles
Materials:
-
2-Aminothiophenol
-
Substituted benzaldehyde (1 equivalent)
-
Ethanol
-
Catalyst (e.g., H2O2/HCl, silica-supported sodium hydrogen sulfate)[13]
-
Reaction flask with a condenser
-
Stirring apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve 2-aminothiophenol (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of the chosen catalyst.[13]
-
Reflux the reaction mixture for the appropriate time (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent to afford the pure 2-arylbenzothiazole.
-
Characterize the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.[14]
Below is a generalized workflow for the synthesis and evaluation of antimicrobial benzothiazole derivatives.
Caption: General Experimental Workflow for Benzothiazole-Based Antimicrobial Drug Discovery.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[15]
Protocol 4.2.1: Broth Microdilution Assay
Materials:
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized benzothiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal as a positive control
-
Solvent control (e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a stock solution of each benzothiazole derivative.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and any appended moieties.
-
Position 2 Substitutions: This position is a key site for modification. The introduction of various heterocyclic rings (e.g., pyrazolone, pyridone) or aryl groups can dramatically enhance antimicrobial potency.[2][7]
-
Electron-withdrawing and Lipophilic Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) and lipophilic groups on the phenyl ring at the 2-position can lead to increased antibacterial activity.[10]
-
Sulfonamide Moiety: The incorporation of a sulfonamide group can direct the compound to inhibit dihydropteroate synthase, a validated antibacterial target.[7]
-
Amide Linkages: Benzothiazole derivatives bearing an amide moiety have shown potent and broad-spectrum antibacterial activity.[10]
The rational design of future benzothiazole-based antimicrobials should leverage these SAR principles to optimize potency and selectivity.
Conclusion
Benzothiazole derivatives represent a highly promising scaffold for the development of novel antimicrobial agents to address the growing threat of drug-resistant infections. Their diverse mechanisms of action, synthetic tractability, and well-defined structure-activity relationships make them an attractive starting point for drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new generations of potent benzothiazole-based antimicrobials. Further in-vivo studies are warranted to translate these promising in-vitro findings into clinically viable therapeutics.[12]
References
- 1. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jchr.org [jchr.org]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial evaluation of benzothiazole derivatives [wisdomlib.org]
- 15. jocpr.com [jocpr.com]
High-Throughput Screening Assays for Benzothiazole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzothiazole-based compounds, a chemical scaffold of significant interest in drug discovery. Benzothiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following protocols are designed to be adaptable for the screening of large compound libraries to identify novel benzothiazole-based therapeutic leads.
Antiproliferative and Cytotoxicity Screening
A primary application of HTS for benzothiazole compounds is the identification of potent antiproliferative agents. Cell-based assays are fundamental to this process, providing insights into the cytotoxic effects of the compounds on various cancer cell lines.
Quantitative Data Summary
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Phenylacetamide-Benzothiazole | AsPC-1 (Pancreatic) | MTT | 0.8 - 15.2 | [1][2] |
| Phenylacetamide-Benzothiazole | Capan-2 (Pancreatic) | MTT | 1.1 - 20.5 | [1][2] |
| Phenylacetamide-Benzothiazole | BxPC-3 (Pancreatic) | MTT | 0.9 - 18.7 | [1][2] |
| Phenylacetamide-Benzothiazole | PTJ64i (Paraganglioma) | MTT | 0.5 - 12.3 | [1][2] |
| Phenylacetamide-Benzothiazole | PTJ86i (Paraganglioma) | MTT | 0.6 - 14.8 | [1][2] |
| Benzothiazole-Semicarbazone | HT-29 (Colon) | MTT | 0.84 - >50 | [3] |
| Benzothiazole-Semicarbazone | MKN-45 (Gastric) | MTT | 0.06 - >50 | [3] |
| Benzothiazole-Semicarbazone | H460 (Lung) | MTT | 0.52 - >50 | [3] |
| Benzothiazole-Trimethoxyphenyl | 22RV1 (Prostate) | MTT | 2.04 - >20 | [4] |
| Benzothiazole-Trimethoxyphenyl | C42B (Prostate) | MTT | 2.81 | [4] |
| Benzothiazole-Trimethoxyphenyl | LNCAP (Prostate) | MTT | 4.31 | [4] |
| Benzothiazole-Trimethoxyphenyl | PC3 (Prostate) | MTT | 2.04 | [4] |
Experimental Protocol: MTT Assay for High-Throughput Screening
This protocol is adapted for a 96-well or 384-well format suitable for HTS.
Materials:
-
Benzothiazole compound library (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of benzothiazole compounds. A typical screening concentration for initial hits is in the range of 10-50 µM.[1][2] Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for active compounds.
Enzyme Inhibition Screening
Many benzothiazole derivatives exert their therapeutic effects by inhibiting specific enzymes. HTS assays are crucial for identifying potent and selective enzyme inhibitors from large compound libraries.
Kinase Inhibition: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.
Quantitative Data Summary
| Compound Class | Assay Type | IC50 (nM) | Reference |
| Benzothiazole-Thiadiazole | VEGFR-2 Kinase Assay | 71 - >1000 | [5] |
| Benzoxazole/Benzothiazole | VEGFR-2 Kinase Assay | 120 - >1000 | [6] |
| Benzothiazole Hybrids | VEGFR-2 Kinase Assay | 91 - >1000 | [7] |
Experimental Protocol: VEGFR-2 Kinase Assay (HTS Format)
This protocol is based on a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin-labeled streptavidin (SA-APC)
-
ATP
-
Assay buffer
-
Benzothiazole compound library
-
Microplates (e.g., 384-well low-volume)
-
TR-FRET-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of VEGFR-2, biotinylated substrate, ATP, and benzothiazole compounds in the assay buffer.
-
Kinase Reaction: In the microplate, add the benzothiazole compounds, followed by the VEGFR-2 enzyme. Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 320 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition for each compound. Calculate IC50 values for active compounds.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a therapeutic target for pain, inflammation, and anxiety.
Quantitative Data Summary
| Compound Class | Assay Type | IC50 (nM) | Reference |
| Benzothiazole Analogues | FAAH Inhibition Assay | ~2 - >1000 | [8][9] |
Experimental Protocol: FAAH Inhibitor Screening (Fluorometric HTS)
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Benzothiazole compound library
-
Fluorescence microplate reader
Procedure:
-
Compound Addition: Add the benzothiazole compounds to the microplate wells.
-
Enzyme Addition: Add diluted FAAH to all wells except the background controls.
-
Pre-incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.[10]
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[10]
-
Data Acquisition: Measure the fluorescence intensity (excitation: 340-360 nm, emission: 450-465 nm).
-
Data Analysis: Calculate the percent inhibition and determine IC50 values for active compounds.
Urease Inhibition
Urease inhibitors have potential applications in treating infections by urease-producing bacteria.
Quantitative Data Summary
| Compound Class | Assay Type | IC50 (µM) | Reference |
| Benzothiazole Analogs | Urease Inhibition Assay | 1.4 - 34.43 | [11] |
| 2-Amino-6-arylbenzothiazoles | Urease Inhibition Assay | 6.01 - 21.07 | [12] |
Experimental Protocol: Urease Inhibition Assay (Colorimetric HTS)
This protocol is based on the Berthelot method for ammonia quantification.
Materials:
-
Jack bean urease
-
Urea solution
-
Phenol nitroprusside solution
-
Alkaline hypochlorite solution
-
Benzothiazole compound library
-
Microplate reader
Procedure:
-
Reagent and Compound Addition: Add assay buffer, urease solution, and benzothiazole compounds to the microplate wells.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 30°C.
-
Reaction Initiation: Add urea solution to start the reaction and incubate for a further 15 minutes.
-
Color Development: Add phenol nitroprusside and alkaline hypochlorite solutions to each well.
-
Incubation: Incubate for 30 minutes at room temperature for color development.
-
Data Acquisition: Measure the absorbance at 630 nm.
-
Data Analysis: Calculate the percent inhibition and determine IC50 values.
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are used in the treatment of Alzheimer's disease.
Quantitative Data Summary
| Compound Class | Assay Type | IC50 (nM) | Reference |
| Benzothiazole-Piperazine | AChE Inhibition Assay | 23.4 - >1000 | [13] |
| Benzothiazole-Azetidinone | AChE Inhibition Assay | 679,896 (µg/mL) | [14] |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method - HTS)
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Benzothiazole compound library
-
Microplate reader
Procedure:
-
Reagent and Compound Addition: Add DTNB solution, benzothiazole compounds, and AChE enzyme solution to the microplate wells.
-
Pre-incubation: Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the substrate, ATCI, to all wells.
-
Data Acquisition: Immediately begin kinetic reading of the absorbance at 412 nm for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition and IC50 values.[15]
Apoptosis Induction Screening
Identifying compounds that induce apoptosis in cancer cells is a key strategy in oncology drug discovery.
Experimental Protocol: High-Content Screening for Apoptosis
This protocol utilizes automated fluorescence microscopy to visualize and quantify markers of apoptosis.
Materials:
-
Cancer cell line of interest
-
Benzothiazole compound library
-
Hoechst 33342 stain (for nuclear morphology)
-
Annexin V-FITC (for phosphatidylserine exposure)
-
Propidium Iodide (PI) (for membrane integrity)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in imaging-compatible microplates (e.g., 96- or 384-well black, clear-bottom plates) and treat with benzothiazole compounds as in the antiproliferative assay.[16][17]
-
Staining: After the incubation period (e.g., 24-48 hours), stain the cells with a cocktail of Hoechst 33342, Annexin V-FITC, and PI.
-
Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to identify and quantify:
-
Nuclear condensation and fragmentation (from Hoechst stain).[18]
-
Annexin V positive cells (early apoptosis).
-
PI positive cells (late apoptosis/necrosis).
-
-
Data Analysis: Determine the percentage of apoptotic cells for each treatment condition and identify compounds that significantly induce apoptosis.
STAT3 Signaling Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology. Benzothiazole derivatives have been identified as potent inhibitors of this pathway.
Quantitative Data Summary
| Compound Class | Assay Type | IC50 (µM) | Reference |
| Benzothiazole Derivatives | IL-6/STAT3 Luciferase Reporter | 0.067 - >10 | [19] |
| Benzothiadiazole Derivatives | AlphaScreen-based Assay | 15.8 - >50 | [20] |
Experimental Protocol: STAT3 Luciferase Reporter Assay (HTS)
Materials:
-
HEK293T or other suitable cells stably expressing a STAT3-responsive luciferase reporter construct.
-
IL-6 or other STAT3-activating cytokine.
-
Benzothiazole compound library.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the STAT3 reporter cells in white, opaque microplates.
-
Compound Treatment: Add the benzothiazole compounds to the cells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of IL-6 to activate the STAT3 pathway.
-
Incubation: Incubate for 6-24 hours to allow for luciferase expression.
-
Lysis and Luciferase Assay: Add a 'one-step' luciferase reagent that lyses the cells and provides the substrate for the luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a microplate luminometer.
-
Data Analysis: Normalize the signal to control wells and calculate the percent inhibition and IC50 values for active compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antiproliferative Activity of Novel Benzothiazole Derivatives Conjugated with Semicarbazone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of fatty acid amide hydrolase by sulfonamide-containing benzothiazoles: long residence time derived from increased kinetic barrier and not exclusively from thermodynamic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajchem-a.com [ajchem-a.com]
- 15. ajchem-a.com [ajchem-a.com]
- 16. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 18. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 19. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Studies Utilizing 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition. The benzothiazole scaffold can mimic the adenine moiety of ATP, enabling competitive binding to the ATP-binding site of various kinases. This competitive inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival, making these compounds attractive candidates for anticancer drug development. This document provides detailed application notes and protocols for studying the potential of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine and structurally related compounds as kinase inhibitors. While specific data for this compound is not extensively available in the public domain, this guide leverages data and methodologies from published studies on analogous 2-aryl- and bromo-benzothiazole derivatives to provide a comprehensive framework for its investigation.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Benzothiazole Derivatives
The following table summarizes the kinase inhibitory activities of various benzothiazole derivatives from published literature, which can serve as a reference for predicting the potential efficacy of this compound.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay GI50/IC50 (µM) |
| Compound 4a [1][2] | VEGFR-2 | 91 | HCT-116 | 5.61 |
| HEPG-2 | 7.92 | |||
| MCF-7 | 3.84 | |||
| Compound 4e [1][2] | VEGFR-2 | - | MCF-7 | 6.11 |
| Compound 8a [1][2] | VEGFR-2 | - | MCF-7 | 10.86 |
| Compound 7l [3] | ATR Kinase (predicted) | - | HCT116 | 2.527 |
| HeLa | 2.659 | |||
| Compound 7h [3] | ATR Kinase (predicted) | - | HeLa | 3.995 |
| Compound 2c [3] | ATR Kinase (predicted) | - | HCT116 | 3.670 |
| HeLa | 2.642 | |||
| Compound 3 [4] | EGFR-TK (predicted) | - | NCI-H522 | 0.0223 |
| Compound 5 [4] | EGFR-TK (predicted) | - | MDA-MB-468 | 0.0691 |
| Indirubin-5-sulphonic acid (III) [5] | CDK2 | 35 | - | - |
| Indirubin-3′-oxime (IV) [5] | CDK2 | 440 | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices for evaluating kinase inhibitors and can be adapted for this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, the recombinant kinase, and the substrate.
-
Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
Protocol 3: Western Blot Analysis for Phosphorylated Protein Levels
This protocol is used to investigate the effect of the test compound on the phosphorylation of downstream target proteins in a specific signaling pathway.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with the test compound at various concentrations for a specific duration.
-
Lyse the cells using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of common kinase signaling pathways (e.g., MAPK/ERK and PI3K/AKT) that can be targeted by kinase inhibitors.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of a potential kinase inhibitor.
Logical Relationship Diagram
Caption: The logical relationship illustrating the proposed mechanism of action for a competitive kinase inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylation of Aromatic Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, dyes, and functional materials. The introduction of a methyl group to a nitrogen atom can significantly modulate a molecule's biological activity, solubility, and pharmacokinetic properties. This document provides an overview of common protocols for the N-methylation of aromatic amines, presenting detailed experimental procedures and comparative data to aid researchers in selecting and implementing the most suitable method for their specific application.
Overview of Common N-Methylation Protocols
Several methods have been developed for the N-methylation of aromatic amines, each with its own advantages and limitations. Key considerations for method selection include substrate scope, desired selectivity (mono- vs. di-methylation), functional group tolerance, and green chemistry principles. The following sections detail some of the most widely employed protocols.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] A key advantage of this method is that it does not produce quaternary ammonium salts, stopping at the tertiary amine stage.[2] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[3]
General Reaction Scheme:
Ar-NH₂ + 2 HCHO + 2 HCOOH → Ar-N(CH₃)₂ + 2 CO₂ + 2 H₂O
Table 1: N-Methylation of Aromatic Amines via Eschweiler-Clarke Reaction
| Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Aniline | N,N-dimethylaniline | >90 | 18 | 80 | [4] |
| 3-Aminopyridin-2(1H)-one derivatives | N-methylated tertiary aminopyridones | Quantitative | Not Specified | Not Specified | [5] |
| 1,5-Dimethyl-4-hexenylamine | N-methylated cyclized product | 75 | Not Specified | Not Specified | [3] |
N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is considered a green methylating agent due to its low toxicity and the fact that it produces benign byproducts.[6][7] This method can be highly selective for mono-N-methylation, particularly when used with zeolite catalysts.[6][8] Reactions can be performed under batch conditions in an autoclave or in a continuous flow system.[6][7]
General Reaction Scheme:
Ar-NH₂ + (CH₃O)₂CO → Ar-NHCH₃ + CH₃OH + CO₂
Table 2: N-Methylation of Aromatic Amines using Dimethyl Carbonate (DMC)
| Substrate | Catalyst/Conditions | Product | Selectivity/Yield (%) | Temperature (°C) | Reference |
| Aniline | NaY faujasite | N-methylaniline | >99% selectivity, 91% isolated yield | 90 | [8] |
| Functionalized anilines (aminophenols, aminobenzyl alcohols, etc.) | NaY faujasite | Mono-N-methyl derivatives | up to 99% selectivity, 74-99% isolated yields | 90-130 | [8] |
| 4-Chloroaniline | DBU, continuous flow | N-methyl-4-chloroaniline | 88% yield | 250 | [7] |
| Aniline | Onium salt | N,N-dimethylaniline | 99.8% yield | Not Specified | [9] |
Transition Metal-Catalyzed N-Methylation with Methanol
Methanol serves as an atom-economical C1 source for N-methylation in the presence of transition metal catalysts such as ruthenium and iridium.[10][11][12] These reactions often proceed via a "borrowing hydrogen" mechanism and can be performed under relatively mild conditions.[11][13]
General Reaction Scheme:
Ar-NH₂ + CH₃OH --(Catalyst)--> Ar-NHCH₃ + H₂O
Table 3: Transition Metal-Catalyzed N-Methylation of Aromatic Amines with Methanol
| Substrate | Catalyst | Base | Product | Yield (%) | Temperature (°C) | Reference |
| Aniline | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | N-methylaniline | High | Not Specified | [11] |
| Aromatic primary amines | Iridium(I) NHC Complex | Cs₂CO₃ | N-methylamino derivatives | Excellent | 150 | [12][13] |
| ortho-substituted aromatic amines | 2-arylbenzo[d]oxazole NHC–Ir(iii) | Not Specified | N-methylated product | Good | Not Specified | [14] |
N-Methylation with Methyl Halides
Methyl iodide is a traditional and highly reactive methylating agent.[15][16] However, it often leads to over-methylation, producing quaternary ammonium salts.[3] To control selectivity, the amine can be first converted to a less nucleophilic derivative, such as a trifluoroacetyl derivative.[15]
General Reaction Scheme:
Ar-NH₂ + CH₃I → Ar-NHCH₃·HI
Table 4: N-Methylation of Aromatic Amines with Methyl Iodide
| Substrate | Conditions | Product | Yield (%) | Temperature (°C) | Reference |
| Primary aromatic amines (as N-trifluoroacetyl derivatives) | Methyl iodide, basic conditions | N-monomethylated amines | High | Not Specified | [15] |
| Primary arylamines | [¹¹C]Methyl iodide, Li₃N or Li₂O in DMF | ¹¹C-N-methyl secondary arylamines | Useful radiochemical yields | Room Temperature | [16] |
Experimental Protocols
Protocol 1: Eschweiler-Clarke N,N-dimethylation of Aniline
Materials:
-
Aniline
-
Formic acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure: [4]
-
To a round-bottom flask, add the secondary amine (1.0 eq).
-
Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80 °C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl, then extract with DCM.
-
Basify the aqueous phase to pH 11 with sodium hydroxide solution and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tertiary amine.
Protocol 2: Zeolite-Catalyzed Mono-N-methylation of Aniline with DMC
Materials:
-
Aniline
-
Dimethyl carbonate (DMC)
-
NaY faujasite zeolite (activated)
-
Stainless steel autoclave
-
GC-MS for analysis
Procedure: [8]
-
Activate the NaY faujasite catalyst by heating under vacuum.
-
In a stainless steel autoclave, place the activated zeolite, aniline, and DMC.
-
Seal the autoclave and heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
After the reaction is complete (typically when aniline conversion is high), cool the autoclave to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Remove the excess DMC and solvent under reduced pressure.
-
Purify the resulting N-methylaniline by distillation or column chromatography.
Diagrams
Caption: General experimental workflow for N-methylation of aromatic amines.
Caption: Decision tree for selecting an N-methylation protocol.
Conclusion
The N-methylation of aromatic amines is a well-established and vital transformation in organic chemistry. The choice of method depends on a variety of factors including the specific substrate, desired product selectivity, and practical considerations such as the availability of equipment and reagents. The classic Eschweiler-Clarke reaction remains a robust method for producing N,N-dimethylated anilines. For researchers prioritizing green chemistry and mono-selectivity, methods employing dimethyl carbonate or catalytic methanol are excellent alternatives. Careful consideration of the information and protocols presented in these application notes will enable researchers to successfully perform N-methylation reactions in their synthetic endeavors.
References
- 1. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unive.it [iris.unive.it]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. zaguan.unizar.es [zaguan.unizar.es]
- 14. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Anti-Inflammatory Drug Discovery: Novel Targets and Advanced Screening Protocols
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-inflammatory drug development is undergoing a significant transformation. Driven by a deeper understanding of the intricate signaling pathways that govern the inflammatory response, researchers are moving beyond traditional therapies to explore novel targets and develop more specific and effective treatments. This document provides detailed application notes and protocols to guide the discovery and preclinical evaluation of next-generation anti-inflammatory drugs.
Introduction to Novel Anti-Inflammatory Strategies
Chronic inflammation is a key pathological driver of a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and even neurodegenerative disorders and cancer.[1] While conventional anti-inflammatory drugs like NSAIDs and corticosteroids are widely used, their long-term use is often associated with significant side effects.[2][3] The current paradigm in anti-inflammatory drug discovery focuses on targeting specific components of the inflammatory cascade to maximize therapeutic efficacy while minimizing adverse effects.[2][4]
Key areas of innovation include the development of small molecules and biologics that modulate novel targets such as the NLRP3 inflammasome, the JAK-STAT pathway, and chemokine receptors like CXCR4.[2][5][6] These approaches offer the promise of more precise intervention in the inflammatory process.
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular pathways that initiate and perpetuate inflammation is crucial for identifying novel drug targets. Several key signaling cascades are central to the inflammatory response.[7][8]
-
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response.[9] It is activated by a wide range of stimuli, including cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs).[7][9] Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation.[7][8] It comprises a cascade of protein kinases, including JNK, ERK, and p38 MAPK, that are activated by various extracellular stimuli. These kinases, in turn, phosphorylate and activate transcription factors such as AP-1, which collaborate with NF-κB to drive the expression of inflammatory mediators.
-
JAK-STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is essential for signaling initiated by a wide array of cytokines and growth factors.[2] Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity.
Novel Drug Targets in Inflammation
The identification of novel drug targets is paramount for the development of innovative anti-inflammatory therapies.[4][10]
| Target Class | Specific Examples | Rationale |
| Inflammasomes | NLRP3, NLRP1 | Central role in activating inflammatory caspases and processing pro-inflammatory cytokines IL-1β and IL-18.[2][5] |
| Kinases | JAK1, JAK2, JAK3, TYK2, RIPK1 | Crucial for cytokine signaling and downstream inflammatory responses.[2][11] |
| Chemokine Receptors | CXCR4 | Mediates chemotaxis of inflammatory cells to the site of inflammation.[6] |
| Transcription Factors | RORγt, STAT3 | Master regulators of pro-inflammatory immune cell differentiation and function. |
| Protein-Protein Interactions | Keap1-Nrf2 | Modulating this interaction can enhance the expression of antioxidant and anti-inflammatory genes.[12] |
Experimental Protocols for Screening Anti-Inflammatory Compounds
A tiered approach to screening, starting with in vitro assays and progressing to in vivo models, is essential for the efficient identification and validation of lead compounds.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in response to a bacterial endotoxin.
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[3]
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the IC50 value of the test compound.
-
2. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To evaluate the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.[3]
-
Methodology:
-
Utilize a commercially available COX inhibitor screening assay kit.
-
Add the test compound at various concentrations to wells containing either COX-1 or COX-2 enzyme.
-
Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Incubate for a specified time according to the manufacturer's instructions.
-
Measure the production of prostaglandin E2 (PGE2) using the provided detection reagents.
-
Calculate the percent inhibition and determine the IC50 for each enzyme to assess selectivity.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: A classic model of acute inflammation to evaluate the anti-edematous effect of a test compound.[13][14]
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Methodology:
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Objective: To assess the in vivo efficacy of a test compound in a model of systemic inflammation.[11]
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Administer the test compound or vehicle to the mice.
-
After a predetermined time, inject LPS intraperitoneally to induce a systemic inflammatory response.
-
At various time points post-LPS injection, collect blood samples via cardiac puncture.
-
Measure the levels of systemic cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.
-
Harvest tissues (e.g., lung, liver) for histological analysis of inflammatory cell infiltration.
-
Data Presentation and Analysis
The quantitative data generated from these assays should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: In Vitro Activity of Novel Anti-Inflammatory Compounds
| Compound | Target | Assay | IC50 (nM) |
| Compound A | NLRP3 | IL-1β Release | 15.2 |
| Compound B | JAK1 | Kinase Activity | 5.8 |
| Compound C | CXCR4 | Chemotaxis | 25.6 |
| Upadacitinib | JAK1 | Kinase Activity | 4.3 |
| MCC950 | NLRP3 | IL-1β Release | 8.1 |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Maximum Edema Inhibition (%) |
| Vehicle | - | 0 |
| Compound A | 10 | 45.3 |
| Compound B | 10 | 52.1 |
| Indomethacin | 10 | 65.8 |
Conclusion and Future Directions
The development of new anti-inflammatory drugs is a dynamic field with immense potential to address significant unmet medical needs. By focusing on novel, well-validated targets and employing a robust preclinical screening cascade, researchers can accelerate the discovery of next-generation therapies. The integration of advanced models, such as humanized mice and patient-derived cells, will further enhance the translational relevance of preclinical findings.[15][16] The continued exploration of innovative drug delivery systems, such as nanotechnology, also holds promise for improving the therapeutic index of anti-inflammatory agents.[2]
References
- 1. New drug targets in inflammation: efforts to expand the anti-inflammatory armoury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and novel anti-inflammatory drug targets for inhibition of cytokines and leucocyte recruitment in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hudson.org.au [hudson.org.au]
- 6. CXCR4/CXCL12 axis: "old" pathway as "novel" target for anti-inflammatory drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies [mdpi.com]
- 10. Frontiers | Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases [frontiersin.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Preclinical Inflammation Models | Oncodesign Services [oncodesign-services.com]
- 16. medicilon.com [medicilon.com]
Application Notes and Protocols: Synthesis and Evaluation of Benzothiazole Derivatives for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of promising benzothiazole derivatives for Alzheimer's disease (AD) research. The protocols detailed below are intended to guide researchers in the development of novel therapeutics targeting key pathological features of AD, including cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, and tau pathology.
Introduction to Benzothiazoles in Alzheimer's Disease Research
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Key pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Additionally, a deficit in the neurotransmitter acetylcholine is a well-established feature of the disease. Benzothiazole derivatives have emerged as a versatile scaffold in the design of therapeutic and diagnostic agents for AD. Their unique chemical structure allows for the development of compounds that can interact with various targets implicated in the disease cascade. These include inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to address the cholinergic deficit, inhibitors of Aβ aggregation to prevent plaque formation, and imaging agents for the detection of Aβ plaques and tau tangles.[1][2][3]
This document focuses on multi-target-directed ligands (MTDLs), a promising therapeutic strategy for complex multifactorial diseases like AD.[4][5] We will detail the synthesis and evaluation of benzothiazole-piperazine hybrids, which have shown potential as dual inhibitors of cholinesterases and Aβ aggregation.[6]
Data Presentation: In Vitro Efficacy of Benzothiazole Derivatives
The following tables summarize the in vitro biological activity of representative benzothiazole derivatives from recent studies. This data highlights their potential as multi-target ligands for Alzheimer's disease.
Table 1: Cholinesterase and MAO-B Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Ki (µM) | Reference |
| Compound 4f | AChE | 23.4 ± 1.1 | - | [7][8][9] |
| MAO-B | 40.3 ± 1.7 | - | [7][8][9] | |
| Compound 3s | AChE | 6700 | - | [4][10] |
| BuChE | 2350 | - | [4][10] | |
| MAO-B | 1600 | - | [4][10] | |
| H3R | - | 0.036 | [4][10] | |
| Compound LB05 | AChE | 400 ± 10 | 0.28 | [6][11] |
Table 2: Amyloid-Beta (Aβ) Aggregation Inhibition and Binding Affinity
| Compound ID | Assay | Activity | Reference |
| Compound 4f | Aβ42 Aggregation Inhibition | Potential to prevent plaque formation | [7][8][9] |
| Compound LB05 | Aβ1-42 Aggregation Inhibition | Significant efficacy in preventing self-induced and AChE-mediated aggregation | [6][11] |
| Compounds 3a & 3f | Aβ1-40 Binding Affinity (SPR) | High binding affinity | [2] |
| Bithiophene-based Benzothiazoles | Aβ Aggregate Binding (in vitro) | Ki values from 0.11 to 4.64 nM | [12] |
Experimental Protocols
I. Synthesis of Benzothiazole-Piperazine Derivatives
This protocol describes a general four-step synthesis for a series of benzothiazole-piperazine derivatives, adapted from Karaca et al. (2022).[8]
Diagram: Synthetic Workflow for Benzothiazole-Piperazine Derivatives
Caption: General synthetic scheme for benzothiazole-piperazine derivatives.
Materials:
-
Substituted anilines
-
Potassium thiocyanate (KSCN)
-
Bromine
-
4-(chloromethyl)benzoic acid
-
Thionyl chloride
-
Substituted piperazines
-
Appropriate solvents (e.g., methanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 4-(chloromethyl)benzoyl chloride (1):
-
To a solution of 4-(chloromethyl)benzoic acid in a suitable solvent, add thionyl chloride dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride (1), which can be used in the next step without further purification.
-
-
Synthesis of 2-aminobenzothiazole derivatives (2a-b):
-
Dissolve the appropriately substituted aniline in methanol.
-
Add potassium thiocyanate and cool the mixture in an ice bath.
-
Add a solution of bromine in methanol dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitate by filtration, wash with water, and dry to obtain the 2-aminobenzothiazole derivative (2).[8]
-
-
Synthesis of N-(benzo[d]thiazol-2-yl)benzamide derivatives (3a-b):
-
Dissolve the 2-aminobenzothiazole derivative (2) in a suitable solvent (e.g., DMF).
-
Add 4-(chloromethyl)benzoyl chloride (1) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the precipitate to yield the intermediate (3).[8]
-
-
Synthesis of final benzothiazole-piperazine derivatives (4a-n):
-
To a solution of the N-(benzo[d]thiazol-2-yl)benzamide derivative (3) in a suitable solvent (e.g., DMF), add the desired substituted piperazine and a base (e.g., K2CO3).
-
Heat the reaction mixture at 60-80 °C for 8-16 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final product (4).[8]
-
II. In Vitro Biological Assays
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman et al.
Diagram: Workflow for AChE Inhibition Assay
Caption: Workflow for the spectrophotometric AChE inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer, 5 µL of the test compound solution at various concentrations, and 5 µL of AChE solution.
-
Incubate the plate at 25 °C for 15 minutes.
-
Add 5 µL of DTNB solution to each well.
-
Initiate the reaction by adding 5 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Amyloid-Beta (Aβ1-42) Aggregation Inhibition Assay (Thioflavin T Method)
This fluorometric assay uses Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Diagram: Principle of Thioflavin T Assay
Caption: Principle of the Thioflavin T fluorescence assay for Aβ aggregation.
Materials:
-
Human Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds and a positive control (e.g., Curcumin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a stock solution of Aβ1-42 by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP), followed by removal of the solvent and resuspension in buffer.
-
In a 96-well black plate, mix the Aβ1-42 solution with the test compound at various concentrations.
-
Add ThT solution to each well to a final concentration of ~10 µM.
-
Incubate the plate at 37 °C with continuous or intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals over a period of 24-48 hours.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control (Aβ1-42 alone).
-
Determine the IC50 value from the dose-response curve.
C. Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)
This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B catalyzed oxidation of its substrate.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
A fluorogenic HRP substrate (e.g., Amplex Red)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds and a positive control (e.g., Selegiline)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission dependent on the fluorogenic substrate)
Procedure:
-
In a 96-well black plate, add the test compound at various concentrations, MAO-B enzyme, HRP, and the fluorogenic substrate in phosphate buffer.
-
Pre-incubate the mixture at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the MAO-B substrate.
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
The rate of the reaction is proportional to the MAO-B activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives can exert their therapeutic effects in Alzheimer's disease through multiple mechanisms. The primary pathways targeted by the compounds discussed here are the cholinergic system and the amyloid cascade.
Diagram: Multi-Target Action of Benzothiazole Derivatives in AD
Caption: Multi-target mechanism of benzothiazole derivatives in AD.
By inhibiting AChE and BuChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions. Simultaneously, by inhibiting the aggregation of Aβ peptides, they can prevent the formation of toxic oligomers and plaques, thus reducing neurotoxicity and potentially slowing disease progression. The ability of a single molecule to engage multiple targets is a highly sought-after characteristic in the development of effective treatments for complex diseases like Alzheimer's.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(6-bromo-2-benzothiazolyl)-N-methylbenzenamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue. What is the best initial purification step?
A1: An initial acid-base extraction is highly recommended to remove non-basic organic impurities and some color. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous phase. The organic layer containing neutral and acidic impurities can then be discarded. Subsequently, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to deprotonate the amine and precipitate the product.[1] The free amine can then be extracted back into an organic solvent, washed with brine, dried, and concentrated.
Q2: I am observing significant streaking and poor separation during silica gel column chromatography. How can I resolve this?
A2: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which strongly interacts with the basic amine.[2] To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (TEA) or ammonia in methanol (typically 0.5-2%) to your mobile phase.[2][3] This will neutralize the acidic sites on the silica gel and improve the elution profile of your compound.
-
Pre-treat the silica gel: Before packing the column, you can wash the silica gel with your eluent system containing the basic modifier.[3]
-
Use an alternative stationary phase: Consider using basic alumina or an amine-functionalized silica gel for your chromatography, which can provide better separation for basic compounds without the need for mobile phase modifiers.[2][4]
Q3: What are the recommended solvent systems for column chromatography?
A3: A good starting point for determining the optimal eluent system is thin-layer chromatography (TCM). A common mobile phase for compounds of this type is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[5] For this specific compound, a gradient of 10-50% ethyl acetate in petroleum ether is a reasonable starting point to test on TLC. If the compound is still not moving, adding a small amount of a more polar solvent like methanol to the ethyl acetate might be necessary.
Q4: I am attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point or the solution is supersaturated. To address this:
-
Increase the solvent volume: Add more hot solvent until the oil completely dissolves.
-
Use a solvent pair: Dissolve your compound in a minimal amount of a good solvent (e.g., DCM or ethanol) and then slowly add a poor solvent (e.g., hexanes or water) at an elevated temperature until you observe persistent turbidity. Then, add a drop or two of the good solvent to redissolve the solids and allow the solution to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Q5: My final product has a persistent yellow or brownish color. How can I decolorize it?
A5: A persistent color may indicate the presence of colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. After a brief heating period (5-10 minutes), the charcoal can be removed by hot filtration through a pad of celite. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder (dry loading).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexanes:Ethyl Acetate (from 9:1 to 1:1) with 0.5% Triethylamine |
| Visualization | UV light (254 nm) and/or a suitable stain (e.g., potassium permanganate) |
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying the target compound by recrystallization. Ethanol is often a suitable solvent for recrystallizing benzothiazole derivatives.[6][7][8]
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of ethanol. Heat the mixture. If the compound dissolves when hot and precipitates upon cooling, ethanol is a potentially good recrystallization solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
| Parameter | Recommended Solvent |
| Recrystallization Solvent | Ethanol or Ethanol/Water mixture |
Purification Workflow
Caption: A logical workflow for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. scienceforums.net [scienceforums.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
overcoming solubility issues of benzothiazole compounds in aqueous media
Technical Support Center: Benzothiazole Compound Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble benzothiazole compounds in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzothiazole compound is precipitating out of my aqueous buffer/cell culture medium. What are the initial steps I can take to resolve this?
A1: Precipitation is a common issue stemming from the low aqueous solubility of many benzothiazole derivatives.[1] Here is a step-by-step troubleshooting workflow to address this problem.
Troubleshooting Workflow: Initial Response to Precipitation
Caption: Initial troubleshooting workflow for compound precipitation.
-
Use of Co-solvents: Most researchers begin by dissolving their benzothiazole compound in a water-miscible organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] This stock is then diluted into the aqueous medium.
-
Best Practice: Ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts in biological assays.
-
-
pH Adjustment: The solubility of ionizable benzothiazole compounds can be pH-dependent.[2] Modifying the pH of your buffer may increase solubility.[3] However, this must be compatible with your experimental constraints (e.g., physiological pH for cell culture).
-
Salt Formation: For benzothiazoles with ionizable groups, converting the compound to a salt form is a well-established method to significantly enhance aqueous solubility.[4] For instance, converting a hydrochloride salt to a mesylate salt has been shown to increase water solubility and bioavailability.[5]
Q2: Standard co-solvents are not working or are incompatible with my experiment. What are the next-level strategies to improve solubility?
A2: When simple co-solvents are insufficient, more advanced formulation strategies are required. The most common and effective techniques include complexation with cyclodextrins, creating solid dispersions, and reducing particle size via nanosuspensions.[4][6][7]
Comparison of Advanced Solubility Enhancement Techniques
| Strategy | Mechanism of Action | Typical Solubility Increase | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within its lipophilic cavity, presenting a hydrophilic exterior to the aqueous medium.[8][9] | 10 to 100-fold | Rapid equilibrium, high efficiency, can be used in liquid formulations.[10] | Can cause osmotic effects or toxicity at high concentrations; may alter drug-target interactions.[10] |
| Amorphous Solid Dispersion | Disperses the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, preventing crystal lattice energy from hindering dissolution.[11] | Variable, can be significant | Increases both solubility and dissolution rate; established manufacturing techniques (spray drying, HME).[4][12] | Potential for the amorphous drug to recrystallize over time, reducing stability; requires specialized equipment.[13] |
| Nanosuspension | Reduces drug particle size to the sub-micron range, which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[10][14][15] | Up to 1000-fold | High drug loading, suitable for poorly soluble drugs, applicable for various administration routes.[7][16] | Requires stabilizers (surfactants/polymers) to prevent particle agglomeration; potential for Ostwald ripening.[6][16] |
| Prodrug Approach | Chemically modifies the drug by adding a hydrophilic promoiety (e.g., phosphate ester), which is cleaved in vivo to release the active parent drug.[17][18][19] | >1000-fold | Very high solubility increase possible; can improve permeability and targeting.[17][20] | Requires chemical synthesis and validation; relies on specific enzymatic or chemical cleavage for activation.[19] |
Q3: How do I prepare a benzothiazole-cyclodextrin inclusion complex in the lab?
A3: Creating an inclusion complex with cyclodextrins is a highly effective and accessible method. The kneading method is common for lab-scale preparations due to its simplicity and efficiency.[21][22]
Caption: The prodrug approach for enhancing drug solubility.
Common Prodrug Strategies:
-
Phosphate Esters: This is one of the most effective and widely used methods. [18]Attaching a phosphate group to a hydroxyl functional group on the benzothiazole can increase aqueous solubility by several orders of magnitude. [18]* Amino Acid Esters: Linking an amino acid can introduce an ionizable group, improving solubility and potentially hijacking amino acid transporters to enhance permeability.
-
Polymer Conjugation: Attaching a hydrophilic polymer like polyethylene glycol (PEG) can improve solubility, prolong circulation time, and reduce immunogenicity. [13] Considerations: This approach requires expertise in synthetic chemistry to design, synthesize, and purify the prodrug. The linker between the drug and the promoiety must be stable in formulation but readily cleaved at the target site.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. jddtonline.info [jddtonline.info]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmatutor.org [pharmatutor.org]
- 19. johronline.com [johronline.com]
- 20. mdpi.com [mdpi.com]
- 21. humapub.com [humapub.com]
- 22. oatext.com [oatext.com]
troubleshooting common side reactions in benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde is giving a low yield. What are the common causes?
A1: Low yields in this condensation reaction are often due to one or more of the following factors:
-
Incomplete Oxidation: The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the final benzothiazole product. If the oxidant is too weak, used in insufficient amounts, or the reaction time is too short, the benzothiazoline may be the major product isolated.[1]
-
Side Reactions of Starting Material: 2-aminothiophenol can undergo oxidative dimerization to form bis(2-aminophenyl) disulfide, especially in the presence of an oxidant before it has a chance to react with the aldehyde. This side reaction consumes the starting material and reduces the overall yield.
-
Poor Quality of Reagents: The purity of 2-aminothiophenol is crucial as it is prone to air oxidation. Similarly, the aldehyde should be free of carboxylic acid impurities, which can lead to the formation of other by-products.
-
Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and catalyst concentration can significantly impact the reaction rate and yield. For instance, some reactions require heating to proceed to completion.
Q2: I have isolated a product that is not my desired benzothiazole. How can I identify the common by-products?
A2: The most common by-products in benzothiazole synthesis are:
-
Benzothiazoline: This is the cyclized, non-aromatic intermediate. It has a different spectroscopic profile from the benzothiazole (e.g., in 1H NMR, you would expect to see aliphatic protons in the thiazoline ring). Its formation is favored in the absence of a suitable oxidant.[1]
-
Bis(2-aminophenyl) disulfide: This is the dimer of 2-aminothiophenol. It is often observed as a significant by-product when the reaction conditions favor the oxidation of the starting material.
-
Unreacted Starting Materials: Residual 2-aminothiophenol and aldehyde may be present if the reaction has not gone to completion.
Q3: What is the role of the oxidant in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes?
A3: The oxidant is essential for the final step of the reaction, which is the dehydrogenation of the benzothiazoline intermediate to the aromatic benzothiazole.[2] Common oxidants include:
-
Hydrogen peroxide (H₂O₂), often in the presence of an acid like HCl.[3][4]
-
Air or molecular oxygen, especially in solvents like DMSO which can facilitate the oxidation.
-
Sodium hydrosulfite (Na₂S₂O₄), which can also act as a reducing agent in other contexts but serves to promote the oxidation of the intermediate in this reaction.[1] The choice of oxidant can influence the reaction conditions, yield, and side product profile.
Q4: Can I synthesize benzothiazoles from substrates other than aldehydes?
A4: Yes, benzothiazoles can be synthesized from the condensation of 2-aminothiophenol with a variety of carbonyl compounds and their derivatives, including:
-
Carboxylic Acids: This is a common method, often requiring a dehydrating agent or high temperatures.[7]
-
Acyl Chlorides: This reaction is typically fast and efficient.
-
Ketones: The reaction with ketones can yield 2,2-disubstituted benzothiazolines, which can sometimes be converted to 2-substituted benzothiazoles under pyrolytic conditions.[8]
-
Nitriles: This method is also used for the synthesis of 2-substituted benzothiazoles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired benzothiazole | 1. Incomplete oxidation of the benzothiazoline intermediate.[1]2. Oxidative dimerization of 2-aminothiophenol.3. Incomplete reaction. | 1. Add a suitable oxidant (e.g., H₂O₂, I₂) or increase its stoichiometry. Ensure adequate reaction time for the oxidation step.2. Add the oxidant after the initial condensation of 2-aminothiophenol and the aldehyde has occurred. Alternatively, use a milder oxidant.3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC. |
| Isolation of benzothiazoline as the major product | Insufficient or no oxidant present in the reaction mixture.[1] | Re-subject the isolated benzothiazoline to the reaction conditions with an added oxidant. For future reactions, ensure the chosen protocol includes an appropriate oxidant. |
| Significant amount of bis(2-aminophenyl) disulfide by-product | The oxidant is reacting with 2-aminothiophenol before the condensation with the aldehyde. | Add the oxidant portion-wise or after an initial period of stirring the 2-aminothiophenol and aldehyde together. Consider using a less reactive oxidant or catalyst system that favors the desired reaction pathway. |
| Difficulty in purifying the product | Presence of polar by-products or unreacted starting materials. | Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the less polar benzothiazole from more polar impurities. Recrystallization can also be an effective purification method. |
| Reaction does not work with aliphatic aldehydes | Lower reactivity of aliphatic aldehydes compared to aromatic aldehydes under certain conditions. | Some methods are more suitable for aliphatic aldehydes. Consider using microwave-assisted synthesis or specific catalyst systems that have been shown to be effective for these substrates. |
Data on Reaction Conditions and Yields
The following table summarizes various reaction conditions for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes, highlighting the impact of different catalysts and oxidants on the reaction yield.
| Catalyst/Oxidant | Solvent | Temperature | Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 1 h | Excellent | [3][4] |
| Iodine | DMF | 100 °C | Not specified | Good | [9] |
| Iodine (solid-phase) | Solvent-free | Room Temp. | 10 min | Excellent | [5][6] |
| Na₂S₂O₄ | Ethanol/Water | Reflux | 12 h | 51-82 | [1] |
| Air/DMSO | DMSO | Not specified | Not specified | Good to Excellent | [9] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 °C | 30-60 min | 67-96 | [10] |
| None (Air) | Water | 110 °C | Not specified | High | [11] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzothiazole using H₂O₂/HCl
This protocol is adapted from a common and efficient method for the synthesis of 2-arylbenzothiazoles.[3][4]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol.
-
To this solution, add 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylbenzothiazole.
Protocol 2: Iodine-Catalyzed Solid-Phase Synthesis of 2-Arylbenzothiazoles
This solvent-free method is rapid and environmentally friendly.[5]
Materials:
-
2-Aminothiophenol
-
Substituted Benzoic Acid
-
Molecular Iodine (I₂)
-
Mortar and Pestle
Procedure:
-
In a mortar, place molecular iodine (10 mol%) and the desired benzoic acid derivative (1 mmol).
-
Add 2-aminothiophenol (1 mmol) dropwise to the mortar while triturating with a pestle.
-
Continue to triturate the mixture at room temperature. The reaction is typically complete within 10 minutes, which can be monitored by TLC.
-
The resulting crude product is then recrystallized from an appropriate solvent to yield the pure 2-arylbenzothiazole.
Visualizing Reaction Pathways and Troubleshooting
Benzothiazole Synthesis Pathway
The following diagram illustrates the general reaction pathway for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde, highlighting the key benzothiazoline intermediate.
Caption: General reaction pathway for benzothiazole synthesis.
Common Side Reactions
This diagram illustrates the two most common side reactions encountered during benzothiazole synthesis.
Caption: Common side reactions in benzothiazole synthesis.
Troubleshooting Workflow
This logical diagram provides a step-by-step workflow for troubleshooting a low-yielding benzothiazole synthesis.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Bromination of the Benzothiazole Ring
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the electrophilic bromination of the benzothiazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective bromination of benzothiazole?
The primary challenge lies in controlling the position of electrophilic attack on the benzene portion of the benzothiazole ring. The thiazole ring is electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic substitution.[1] However, substitution still occurs on the benzene ring. The reaction can often lead to a mixture of mono-brominated isomers (at positions 4, 5, 6, and 7) and poly-brominated byproducts, making purification difficult and lowering the yield of the desired product.
Q2: How do substituents already on the benzothiazole ring influence the regioselectivity of bromination?
Substituents play a crucial role in directing the position of bromination through resonance and inductive effects.
-
Activating Groups (e.g., -NH₂, -OH, -OR): These electron-donating groups strongly activate the ring and are typically ortho, para-directors. For example, a 2-amino group directs bromination primarily to the 6-position.[2]
-
Deactivating Groups (e.g., -NO₂, -COOH): These electron-withdrawing groups deactivate the ring and are generally meta-directors.
-
Alkyl Groups (e.g., -CH₃): These are weakly activating and ortho, para-directors.[3][4]
Q3: What are the most common brominating agents for benzothiazole, and how do they differ?
Common brominating agents include:
-
Elemental Bromine (Br₂): Often used with a Lewis acid or in an acidic medium like hydrobromic acid (HBr). It is a strong brominating agent, which can sometimes lead to a lack of selectivity and the formation of polybrominated products.[5][6]
-
N-Bromosuccinimide (NBS): A milder and more selective reagent. It is often preferred for achieving mono-bromination. The reaction's outcome can be finely tuned by the choice of solvent and the use of catalysts.[6][7][8] For instance, using NBS in acetonitrile can provide mild and regiospecific bromination.[8]
-
Silica-Supported Quinolinium Tribromide: A solid, recoverable brominating reagent that has been used for the regioselective monobromination of 2-aminobenzothiazole.
Troubleshooting Guide
Problem 1: My reaction yields a mixture of regioisomers with no clear selectivity.
-
Possible Cause: The brominating agent is too reactive, or the reaction conditions are too harsh.
-
Solution 1: Change the Brominating Agent. Switch from elemental bromine (Br₂) to a milder reagent like N-Bromosuccinimide (NBS). NBS often provides better control over regioselectivity.[7]
-
Solution 2: Modify the Solvent. Solvent polarity can significantly impact the reaction outcome. Increasing solvent polarity can sometimes favor competing bromination reactions.[9] Experiment with less polar solvents or solvents like acetonitrile, which can promote high regioselectivity with NBS.[8]
-
Solution 3: Adjust the Temperature. Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product. Start the reaction at 0°C or even lower before gradually warming to room temperature.[7]
Problem 2: I am observing significant amounts of di- or poly-brominated products.
-
Possible Cause: The stoichiometry of the brominating agent is too high, or the reaction is running for too long.
-
Solution 1: Control Stoichiometry. Use precisely 1.0 equivalent of the brominating agent for mono-bromination. Add the agent slowly and in portions to the reaction mixture to avoid localized high concentrations.
-
Solution 2: Reduce Reaction Time. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Solution 3: Use a Milder System. An NBS/tetrabutylammonium bromide (Bu₄NBr) system in a non-polar solvent like 1,2-dimethoxyethane (DME) can be effective while minimizing over-bromination.[9]
Problem 3: The reaction is very slow or does not go to completion.
-
Possible Cause: The benzothiazole substrate is highly deactivated, or the brominating agent is not sufficiently reactive under the chosen conditions.
-
Solution 1: Use a Catalyst. For less reactive substrates, an acid catalyst can activate the brominating agent. Using NBS in the presence of concentrated sulfuric acid can facilitate the bromination of deactivated rings.[6] A titanium dioxide (TiO₂) catalyst has also been reported to promote dibromination with NBS.[10]
-
Solution 2: Increase Reactivity. If using NBS, switching to a more reactive system like Br₂ in acetic acid or HBr may be necessary.[5] Be aware that this may decrease selectivity.
-
Solution 3: Increase Temperature. Gradually increasing the reaction temperature can help drive the reaction to completion, but this should be done cautiously as it may also lead to more side products.
Quantitative Data Summary
The choice of reagents and conditions significantly affects the yield and selectivity of benzothiazole bromination. The following table summarizes results from various studies.
| Substrate | Brominating Agent | Catalyst/Solvent | Temp. | Product(s) | Yield | Reference |
| Benzothiazole | NBS (2.2 eq) | TiO₂ / Chloroform | Reflux (50°C) | 2,6-Dibromobenzothiazole | 76.9% | [10] |
| Phenylthiourea | NBS (1.0 eq) | Bu₄NBr / DME | Ambient | 2-Aminobenzothiazole | 60% | [9] |
| 2,1,3-Benzothiadiazole | NBS | H₂SO₄ / Chloroform | Room Temp | 4,7-Dibromo-2,1,3-benzothiadiazole | N/A | [6] |
| 2-Aminobenzothiazole | Silica-supported quinolinium tribromide | N/A | N/A | 2-Amino-6-bromobenzothiazole | N/A | [2] |
| Benzo[d]thiazole-4-carboxylic acid | NBS | Acetic acid or Chloroform | N/A | 6-Bromobenzo[d]thiazole-4-carboxylic acid | N/A | [11] |
Key Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromobenzothiazole using NBS and TiO₂ [10]
-
Dissolve benzothiazole (0.1 mol) in chloroform (200 mL) in a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Heat the mixture to reflux with stirring (approximately 50°C).
-
Add N-bromosuccinimide (NBS) (0.22 mol) and titanium dioxide (TiO₂) (0.008 mol) to the flask in one portion.
-
Maintain the reaction at reflux for 15 hours.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate three times with a saturated sodium bicarbonate solution (50 mL).
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude solid.
-
Recrystallize the solid from isopropanol to yield pure 2,6-dibromobenzothiazole.
Protocol 2: General Procedure for Regioselective Monobromination with NBS [7]
-
Dissolve the benzothiazole substrate (1.0 mmol) in acetonitrile (2 mL).
-
Cool the solution to a temperature between -10°C and 0°C in an ice-salt or ice bath.
-
Add N-bromosuccinimide (NBS) (1.0 mmol) in one portion.
-
Stir the resulting mixture at 0°C for the required time (monitor by TLC, typically several hours).
-
Once the reaction is complete, quench with water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for poor regioselectivity in benzothiazole bromination.
Caption: Key factors influencing the outcome of benzothiazole bromination reactions.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 11. Buy 6-Bromobenzo[d]thiazole-4-carboxylic acid | 1784111-07-4 [smolecule.com]
stability testing of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine under various conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. The information is designed to assist in anticipating and resolving stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. Benzothiazole derivatives and N-methylaniline moieties can be susceptible to degradation under stress conditions.[1][2][3][4]
Q2: How should I prepare solutions of this compound to ensure maximum stability?
A2: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be protected from light and stored at low temperatures. The choice of solvent is also critical; while soluble in many organic solvents, the impact of the solvent on stability should be considered.[5] For aqueous solutions, the pH should be carefully controlled, as benzothiazole derivatives with amino groups can exhibit pH-dependent stability.[1]
Q3: I am observing a change in the color of my compound/solution over time. What could be the cause?
A3: A color change, such as turning brown, can be an indication of degradation, particularly oxidative or photodegradation.[4] N-methylaniline, a component of the molecule, is known to turn brown on exposure to air.[4] It is crucial to handle the compound and its solutions with minimal exposure to air and light.
Q4: What are the likely degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for related structures include:
-
Hydrolysis: The benzothiazole ring or the amine linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The nitrogen and sulfur atoms in the benzothiazole ring and the N-methylaniline group are potential sites for oxidation. This can lead to the formation of N-oxides or even ring opening of the benzothiazole moiety.[6]
-
Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light.[2][7]
Troubleshooting Guides
Issue 1: Inconsistent results in biological or chemical assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions for each experiment. |
| Analyze the purity of the stock solution and the working solutions using a suitable analytical method like HPLC. | |
| Conduct a preliminary forced degradation study to understand the compound's stability under your experimental conditions (pH, temperature, light exposure). | |
| Improper Storage | Store the solid compound and solutions protected from light and at a controlled, low temperature. |
| Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Possible Cause | Troubleshooting Step |
| Formation of Degradants | Compare the chromatograms of fresh and aged samples to identify new peaks. |
| Perform forced degradation studies (see experimental protocols below) to intentionally generate degradants and confirm their retention times. | |
| Use a mass spectrometer coupled with the chromatograph to identify the mass of the unknown peaks, which can help in structure elucidation of the degradants. | |
| Contamination | Ensure the purity of solvents and reagents used in the sample preparation and analysis. |
| Run a blank (solvent without the compound) to check for extraneous peaks. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[10]
1. Acid and Base Hydrolysis:
-
Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and then dilute with 0.1 N HCl for acid hydrolysis and 0.1 N NaOH for base hydrolysis.
-
Conditions: Initially, conduct the experiment at room temperature for 24-48 hours. If no degradation is observed, the temperature can be increased (e.g., 50-60°C).[10]
-
Analysis: At specified time points, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Protocol: Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).
-
Conditions: Store the solution at room temperature for 24-48 hours, protected from light.[8]
-
Analysis: Analyze the sample at various time points by HPLC.
3. Thermal Degradation:
-
Protocol: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C).[8] A solution of the compound can also be heated.
-
Conditions: Maintain the temperature for a specified period (e.g., 24-48 hours).
-
Analysis: Dissolve the solid sample or dilute the solution sample and analyze by HPLC.
4. Photostability Testing:
-
Protocol: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Conditions: A control sample should be kept in the dark under the same conditions to differentiate between thermal and photodegradation.
-
Analysis: Analyze both the exposed and control samples at appropriate time points by HPLC.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 N HCl | 24-48 hours |
| Base Hydrolysis | 0.1 N NaOH | 24-48 hours |
| Oxidation | 3% H₂O₂ | 24-48 hours |
| Thermal (Solid) | 60°C | 48 hours |
| Thermal (Solution) | 60°C | 24 hours |
| Photolytic | ICH Q1B compliant light source | As per guideline |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICSC 0921 - N-METHYLANILINE [inchem.org]
- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchportal.unamur.be [researchportal.unamur.be]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
minimizing impurity formation during the synthesis of N-methylated anilines
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of N-methylated anilines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-methylated anilines, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of N-methylaniline and high amount of unreacted aniline. | Incomplete reaction due to insufficient reaction time, low temperature, or inactive catalyst. | - Increase the reaction time and monitor the progress by TLC or GC. - Gradually increase the reaction temperature within the limits of the protocol. - Ensure the catalyst is active and used in the correct amount. For heterogeneous catalysts, ensure proper activation and handling. |
| Significant formation of N,N-dimethylaniline (over-methylation). | - Excess methylating agent: The molar ratio of the methylating agent to aniline is too high. - High reaction temperature: Higher temperatures can favor the more reactive N-methylaniline to undergo a second methylation. - Inappropriate base or catalyst: The chosen base or catalyst may not be selective for mono-methylation. - Prolonged reaction time: Leaving the reaction for too long after the consumption of aniline can lead to the methylation of the product. | - Carefully control the stoichiometry of the methylating agent. A slight excess may be needed, but large excesses should be avoided. - Optimize the reaction temperature. Lowering the temperature can increase selectivity for the mono-methylated product. - Select a catalyst and base system known for high mono-methylation selectivity (e.g., specific ruthenium or nickel catalysts with a mild base). - Monitor the reaction closely and stop it once the starting aniline is consumed. |
| Formation of colored impurities (darkening of the reaction mixture). | Oxidation of aniline or the N-methylated aniline product, which are prone to air oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled aniline to remove any pre-existing oxidized impurities. - Degas the solvent before use. |
| Formation of unknown byproducts. | - Side reactions: Depending on the synthetic route, various side reactions can occur. For example, in reductive amination with formaldehyde, Cannizzaro reaction of formaldehyde can occur. - Decomposition of reagents or products: High temperatures or incompatible reagents can lead to decomposition. | - Characterize the byproducts using techniques like GC-MS or LC-MS to understand their origin. - Consult the literature for known side reactions for the specific synthetic method being used. - Re-evaluate the reaction conditions (temperature, solvent, pH) to minimize byproduct formation. |
| Difficulty in purifying N-methylaniline from N,N-dimethylaniline. | The boiling points of N-methylaniline (~196 °C) and N,N-dimethylaniline (~194 °C) are very close, making simple distillation challenging. | - Fractional distillation: Use a distillation column with high theoretical plates. - Chemical separation: The Hinsberg test can be adapted for separation. React the mixture with an arenesulfonyl chloride. The primary aniline forms a salt soluble in alkali, the secondary N-methylaniline forms an insoluble sulfonamide, and the tertiary N,N-dimethylaniline does not react. The separated components can then be recovered. - Azeotropic distillation: Aniline can be added to the mixture to form an azeotrope with N,N-dimethylaniline, which can then be distilled off. - Chromatography: Column chromatography on silica gel can be effective for separating the components on a smaller scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of N-methylaniline, and how can I minimize it?
A1: The most common impurity is the over-methylation product, N,N-dimethylaniline. Its formation is favored by an excess of the methylating agent, high reaction temperatures, and prolonged reaction times. To minimize its formation, you should:
-
Carefully control the stoichiometry of your reactants.
-
Optimize the reaction temperature, often finding a balance between reaction rate and selectivity.
-
Choose a catalyst and reaction conditions known for high selectivity towards mono-methylation.
-
Monitor the reaction progress and work it up promptly once the starting aniline is consumed.
Q2: How do I choose the right methylating agent for my synthesis?
A2: The choice of methylating agent depends on factors like scale, desired selectivity, and safety considerations.
-
Methanol: Often used in catalytic processes, it is inexpensive and a greener option. These reactions, often called "hydrogen autotransfer" or "borrowing hydrogen" reactions, typically require a metal catalyst (e.g., Ru, Ir, Ni).
-
Dimethyl sulfate: A powerful and reactive methylating agent, but it is highly toxic and carcinogenic. Its use requires stringent safety precautions.
-
Formaldehyde (in reductive amination): Used in combination with a reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction, or sodium borohydride). This method is widely used but can also lead to over-methylation if not controlled.
-
Dimethyl carbonate (DMC): A greener and less toxic alternative to dimethyl sulfate and methyl halides. It often requires higher temperatures and specific catalysts but can offer high selectivity for mono-methylation.
Q3: What is the role of the base in selective N-methylation of anilines?
A3: The base plays a crucial role in many N-methylation reactions.
-
In reactions using methyl halides or dimethyl sulfate, the base (e.g., sodium hydroxide, potassium carbonate) neutralizes the acidic byproduct (e.g., HBr, H₂SO₄), driving the reaction forward.
-
In catalytic methylations with methanol, the base (e.g., a carbonate or alkoxide) is often essential for the catalytic cycle, participating in the deprotonation of the amine and/or the activation of the catalyst. The choice and amount of base can significantly impact the selectivity and reaction rate.
Q4: My aniline starting material has a dark color. Can I still use it?
A4: Dark coloration in aniline is usually a sign of oxidation. While you might still get some product, using oxidized starting material can lead to lower yields and the formation of colored impurities that can be difficult to remove. It is highly recommended to purify the aniline by distillation before use to ensure the best results.
Q5: How can I monitor the progress of my N-methylation reaction?
A5: You can monitor the reaction using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of the starting aniline and the appearance of the N-methylaniline and N,N-dimethylaniline products. You will need to find a suitable solvent system that provides good separation of these three spots.
-
Gas Chromatography (GC): Provides quantitative information on the relative amounts of starting material, product, and byproducts. This is very useful for optimizing reaction conditions to maximize selectivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor the reaction and identify any unknown byproducts.
Experimental Protocols
Protocol 1: Selective Mono-N-methylation of Aniline with Methanol using a Ruthenium Catalyst
This protocol is based on the work of Piehl et al. and provides a method for highly selective mono-methylation under mild conditions.
Materials:
-
Aniline (1.0 mmol)
-
Cyclometalated Ruthenium Catalyst (e.g., complex 9 from the cited paper, 0.02 mmol)
-
Sodium Hydroxide (NaOH, 0.1 mmol)
-
Methanol (0.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add aniline (1.0 mmol), the ruthenium catalyst (0.02 mmol), and sodium hydroxide (0.1 mmol).
-
Add methanol (0.5 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 22 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC to determine conversion and selectivity.
-
For purification, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination of Aniline with Formaldehyde and Sodium Borohydride
This is a general procedure for reductive amination to produce N-methylaniline.
Materials:
-
Aniline (10 mmol)
-
Formaldehyde (37% in water, ~11 mmol)
-
Sodium Borohydride (NaBH₄, ~15 mmol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve aniline (10 mmol) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add formaldehyde solution (~11 mmol) to the cooled aniline solution while stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture again in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (~15 mmol) to the reaction mixture. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for N-methylation of Aniline with Methanol
| Catalyst | Base | Temp (°C) | Time (h) | Conversion (%) | N-methylaniline Yield (%) | N,N-dimethylaniline Yield (%) | Reference |
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ (0.5 equiv) | 140 | 12 | >99 | 97 | Not reported | |
| Cyclometalated Ru-complex | NaOH (0.1 equiv) | 60 | 22 | >99 | 91 | <1 | |
| Ni/ZnAlOx-600 | NaOH (0.25 equiv) | 160 | 24 | 94.4 | 93.8 | Not specified | |
| Iridium(I)-NHC complex | Cs₂CO₃ (0.5 equiv) | 110 | 5 | >99 | >99 | Not detected |
Visualizations
Caption: General experimental workflow for the synthesis of N-methylaniline.
Caption: Troubleshooting logic for over-methylation in aniline synthesis.
Technical Support Center: Optimization of Catalyst Loading for Benzothiazole Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of benzothiazoles, with a specific focus on the optimization of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for catalyst loading in benzothiazole synthesis?
The optimal catalyst loading for benzothiazole synthesis is highly dependent on the specific catalytic system, substrates, and reaction conditions. However, a general range observed in many reported procedures is between 1 to 10 mol%.[1] For some highly active catalysts, loadings as low as a few mol% can be effective. Conversely, less active systems might require higher loadings, but exceeding 10 mol% often leads to diminishing returns in terms of yield and can increase costs and complicate product purification.
Q2: How does catalyst loading affect the reaction yield and time?
Generally, increasing the catalyst loading can lead to higher reaction yields and shorter reaction times. However, this trend is not always linear. Beyond an optimal point, further increases in catalyst concentration may not significantly improve the yield and can sometimes lead to the formation of byproducts or catalyst agglomeration, which can decrease its effectiveness.[2] For instance, in a study using nano CeO2, it was found that an optimal catalyst amount was sufficient for high yields, and further increases did not provide a notable benefit.[1]
Q3: Can the catalyst be recycled and reused? If so, how does this affect its performance?
Many heterogeneous catalysts used in benzothiazole synthesis are designed for recyclability. The reusability of a catalyst is a key factor in developing sustainable and cost-effective synthetic protocols. However, a decrease in catalytic activity over successive cycles is a common issue. This deactivation can be due to factors such as poisoning of active sites, structural changes in the catalyst, or leaching of the active metal. For example, one study noted a decrease in yield from 85% to 69% after three cycles with an FeCl3/Montmorillonite K-10 catalyst.[1] In contrast, some robust catalysts, like SnP2O7 or Sm@t-MSN, have been shown to be recyclable up to five times with negligible loss in efficiency.[1]
Q4: What are some common signs of catalyst deactivation?
Signs of catalyst deactivation during benzothiazole synthesis include:
-
A noticeable decrease in reaction rate, requiring longer reaction times to achieve the desired conversion.
-
A significant drop in product yield compared to initial runs with a fresh catalyst.
-
A change in the physical appearance of the catalyst, such as a change in color or texture.
-
Difficulty in separating the catalyst from the reaction mixture, which might indicate changes in its physical properties.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for benzothiazole formation.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Product Yield | - Suboptimal catalyst loading.- Inactive or deactivated catalyst.- Poor quality of reagents or solvents.- Non-optimal reaction temperature or time. | - Perform a catalyst loading screen (e.g., 1, 2.5, 5, 7.5, 10 mol%) to determine the optimal concentration.- Ensure the catalyst is fresh or has been properly stored and handled.- Verify the purity of starting materials (2-aminothiophenol, aldehydes/carboxylic acids) and ensure solvents are anhydrous if required by the reaction.- Optimize reaction temperature and monitor the reaction progress over time to determine the optimal reaction duration. |
| Catalyst Deactivation upon Recycling | - Leaching of the active metal into the reaction medium.- Poisoning of the catalytic sites by impurities or byproducts.- Thermal sintering or structural changes of the catalyst support. | - After recovery, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species.- Consider a calcination or other reactivation step as recommended for the specific catalyst.- Analyze the recovered catalyst using techniques like XRD or TEM to check for structural changes.- If leaching is suspected, analyze the reaction filtrate for the presence of the metal. |
| Poor Selectivity / Formation of Byproducts | - Catalyst loading is too high.- Reaction temperature is too high.- Presence of impurities in the starting materials. | - Reduce the catalyst loading. High local concentrations of the catalyst can sometimes promote side reactions.- Lower the reaction temperature to favor the desired reaction pathway.- Purify the starting materials to remove any reactive impurities that could lead to byproduct formation. |
| Difficulty in Catalyst Recovery | - The catalyst has a very small particle size, making filtration difficult.- The catalyst is not stable under the reaction conditions and has degraded. | - For nanoparticulate catalysts, consider recovery by centrifugation followed by decantation of the supernatant.- If the catalyst is magnetic, a simple external magnet can be used for separation.- If catalyst degradation is suspected, characterize the post-reaction mixture to understand the nature of the catalyst particles. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in the Synthesis of 2-Substituted Benzothiazoles
This protocol describes a general procedure for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde, which can be adapted to screen for optimal catalyst loading.
Materials:
-
2-aminothiophenol
-
Substituted aldehyde
-
Catalyst (e.g., ZnO NPs, nano CeO2, SnP2O7)
-
Solvent (e.g., Ethanol, Water)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Reaction Setup: In a series of reaction vessels, place a magnetic stir bar. To each vessel, add 2-aminothiophenol (e.g., 1 mmol) and the aldehyde (e.g., 1 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol) to each vessel.
-
Catalyst Addition: To each reaction vessel, add a different amount of the catalyst. For example:
-
Vessel 1: 1 mol% of catalyst
-
Vessel 2: 2.5 mol% of catalyst
-
Vessel 3: 5 mol% of catalyst
-
Vessel 4: 7.5 mol% of catalyst
-
Vessel 5: 10 mol% of catalyst
-
-
Reaction: Stir the mixtures at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reactions by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Catalyst Recovery: If using a heterogeneous catalyst, separate it by filtration or centrifugation. Wash the recovered catalyst with a suitable solvent and dry it for reuse.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Analysis: Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the yield for each catalyst loading to identify the optimal condition.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting flowchart for low product yield.
References
troubleshooting mass spectrometry fragmentation of bromo-substituted compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bromo-substituted compounds in mass spectrometry.
Troubleshooting Guides
Problem: The characteristic 1:1 isotopic pattern for a single bromine atom (M and M+2 peaks) is not observed or has an incorrect ratio.
| Possible Cause | Recommended Solution |
| Compound does not contain bromine. | Verify the synthesis and purity of the compound using other analytical techniques like NMR or elemental analysis. |
| Low instrument resolution. | Ensure the mass spectrometer is properly calibrated and operating at a sufficient resolution to distinguish between the M and M+2 peaks, which are separated by approximately 2 m/z units.[1][2][3] |
| Co-eluting species. | Improve chromatographic separation to isolate the bromo-compound from other co-eluting species that might be interfering with the mass spectrum. |
| In-source decay or fragmentation. | Optimize the ion source conditions (e.g., temperature, voltages) to minimize premature fragmentation of the molecular ion.[4][5] |
Problem: No molecular ion peak is visible, or it is very weak.
| Possible Cause | Recommended Solution |
| Extensive fragmentation. | Bromo-compounds, particularly aliphatic ones, can be prone to fragmentation.[6] Lower the ionization energy (for EI) or use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[7] |
| Highly branched structure. | Molecules with significant branching may yield a very weak or absent molecular ion peak due to the formation of stable carbocations upon fragmentation.[8][9] |
| Thermal instability. | The compound may be degrading in the ion source. Reduce the ion source temperature. |
Problem: Unexpected or overly complex fragmentation pattern.
| Possible Cause | Recommended Solution |
| Presence of multiple bromine atoms. | A compound with two bromine atoms will exhibit a characteristic 1:2:1 pattern for the M, M+2, and M+4 peaks.[8][10] Ensure you are interpreting the isotopic pattern for the correct number of bromine atoms. |
| Rearrangement reactions. | Certain molecular structures can undergo rearrangement upon ionization, leading to unexpected fragment ions.[4] Consult literature for known rearrangement pathways for your class of compound. |
| Contamination. | Ensure the sample is pure and the mass spectrometer is clean. Run a blank to check for background ions. |
Frequently Asked Questions (FAQs)
Q1: What is the most characteristic feature of a bromo-substituted compound in a mass spectrum?
The most telling feature is the isotopic pattern of the molecular ion and any bromine-containing fragments. Due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br, in an approximate 1:1 ratio, a compound with a single bromine atom will exhibit two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).[1][2][11][12]
Q2: What are the common fragmentation pathways for bromo-substituted compounds?
Common fragmentation pathways include:
-
Loss of a bromine radical (•Br): This is a very common fragmentation, resulting in a peak at M-79 or M-81.[11][13]
-
Alpha-cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbon atom bonded to the bromine. This is particularly common in aliphatic bromo-compounds.[6][14]
-
Loss of HBr: Elimination of hydrogen bromide can occur, leading to a peak at M-80 or M-82.[6]
Q3: How does the number of bromine atoms affect the mass spectrum?
The number of bromine atoms directly influences the isotopic pattern:
-
One Bromine Atom: Results in an M and M+2 peak with a relative intensity ratio of approximately 1:1.[3][6][10]
-
Two Bromine Atoms: Produces M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.[8][10]
-
Three Bromine Atoms: Gives M, M+2, M+4, and M+6 peaks with a relative intensity ratio of approximately 1:3:3:1.
Q4: How does the position of the bromine atom on an aromatic ring affect fragmentation?
The substitution pattern on an aromatic ring can influence fragmentation. For instance, ortho-substituted compounds can sometimes exhibit unique fragmentation patterns, such as the loss of the halogen through the formation of a stable cyclic intermediate like a benzopyrylium ion.[15] Para- and meta-substituted analogs may not show this specific loss.[15]
Q5: Should I use Electron Ionization (EI) or Electrospray Ionization (ESI) for my bromo-compound?
The choice of ionization technique depends on the properties of your compound and the information you need:
-
Electron Ionization (EI): This is a "hard" ionization technique that provides rich fragmentation patterns useful for structural elucidation. However, it may lead to the absence of a molecular ion for some labile bromo-compounds.[7]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in a prominent protonated molecule ([M+H]+) or deprotonated molecule ([M-H]-) with minimal fragmentation. It is ideal for determining the molecular weight of the compound.[7] In-source fragmentation can be induced in ESI to obtain some structural information.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Mass Spectrometry Analysis of a Bromo-substituted Compound using EI
-
Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard). If the molecular ion is not observed, consider reducing the energy to 20-30 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its potential fragments (e.g., m/z 50-500).
-
Source Temperature: 200-250 °C. This may need to be optimized to prevent thermal degradation.
-
-
Data Acquisition: Inject the sample into the mass spectrometer. Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak (M+•) and its corresponding M+2 peak. Confirm the ~1:1 intensity ratio.
-
Analyze the fragment ions and propose fragmentation pathways (e.g., loss of •Br, HBr, alpha-cleavage).
-
Compare the observed spectrum with a database if available.
-
Visualizations
Caption: Common fragmentation pathways for bromo-compounds.
Caption: Troubleshooting workflow for spectral interpretation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. ms isotopes: Br and Cl [employees.csbsju.edu]
- 12. savemyexams.com [savemyexams.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectroscopy for the Structural Elucidation of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
For Immediate Release
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine, a substituted benzothiazole derivative of interest in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of spectral data, experimental protocols, and a comparison with alternative analytical techniques.
Introduction
This compound is a heterocyclic compound featuring a benzothiazole core linked to an N-methylated aminophenyl group. The structural complexity arising from the two distinct aromatic systems and the substituent groups necessitates robust analytical methods for unambiguous characterization. ¹H and ¹³C NMR spectroscopy are paramount among these techniques, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound to illustrate their respective strengths and limitations in its structural elucidation.
Predicted NMR Spectral Data
In the absence of experimentally acquired spectra in publicly available literature, this guide utilizes predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift models and data from structurally analogous compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4' | 8.05 | d | 1H |
| H-5' | 7.70 | dd | 1H |
| H-7' | 7.90 | d | 1H |
| H-2, H-6 | 7.95 | d | 2H |
| H-3, H-5 | 6.80 | d | 2H |
| N-CH₃ | 3.10 | s | 3H |
Note: The numbering of the protons is provided in the chemical structure below. Predicted chemical shifts are subject to variation depending on the solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2' | 168.0 |
| C-4' | 125.0 |
| C-5' | 128.0 |
| C-6' | 120.0 |
| C-7' | 130.0 |
| C-3a' | 152.0 |
| C-7a' | 135.0 |
| C-1 | 122.0 |
| C-2, C-6 | 129.0 |
| C-3, C-5 | 112.0 |
| C-4 | 151.0 |
| N-CH₃ | 30.0 |
Note: The numbering of the carbon atoms is provided in the chemical structure below. Predicted chemical shifts are subject to variation depending on the solvent and concentration.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Comparison of ¹H and ¹³C NMR Spectroscopy
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information Provided | Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling between neighboring protons. | Provides information on the number of different types of carbon atoms and their chemical environment. |
| Sensitivity | High natural abundance of ¹H (99.98%) results in high sensitivity and rapid data acquisition. | Low natural abundance of ¹³C (1.1%) leads to lower sensitivity and requires longer acquisition times or higher sample concentrations. |
| Spectral Resolution | Smaller chemical shift range (~0-12 ppm) can lead to signal overlap in complex molecules. | Larger chemical shift range (~0-220 ppm) provides better signal dispersion and less overlap, even for complex structures. |
| Coupling Information | Proton-proton coupling provides valuable information about the connectivity of atoms. | Carbon-proton coupling is typically decoupled to simplify the spectrum, but can be observed in specific experiments (e.g., DEPT) to determine the number of attached protons. |
| Quantitative Analysis | Integration of signals is directly proportional to the number of protons, allowing for straightforward quantitative analysis. | Quantitative analysis is more complex due to variations in relaxation times and the Nuclear Overhauser Effect (NOE). |
For this compound, ¹H NMR is crucial for identifying the substitution patterns on the aromatic rings through the analysis of coupling patterns (doublets and doublet of doublets). The integration of the N-methyl signal provides a clear signature for this group. However, the aromatic region might show some signal overlap.
¹³C NMR, with its wider spectral window, offers a clear advantage in resolving all the carbon signals, including the quaternary carbons which are not observed in ¹H NMR. This allows for a definitive count of all carbon atoms in the molecule, confirming the overall carbon framework.
Experimental Protocols
A detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative accuracy, although shorter delays are often used for routine characterization.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Workflow for NMR Spectral Analysis
The following diagram illustrates the general workflow for characterizing a chemical compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive characterization of this compound should be supported by other analytical techniques.
Table 3: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, requires very small sample amounts. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies. | Fast and non-destructive. | Provides limited information about the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, Br) in the compound. | Confirms the empirical and molecular formula. | Does not provide information about the arrangement of atoms. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous structure determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Conclusion
Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of this compound. ¹H NMR provides crucial information about the proton environment and connectivity, while ¹³C NMR offers a definitive map of the carbon skeleton. For unambiguous structure confirmation, a combination of these NMR techniques, along with complementary methods such as mass spectrometry and infrared spectroscopy, is highly recommended. This multi-technique approach ensures the accurate and reliable characterization of novel compounds in drug discovery and development.
The Potent Anticancer Landscape of Substituted Benzothiazoles: A Comparative Guide
A comprehensive analysis of variously substituted benzothiazole derivatives reveals their significant potential as anticancer agents, with different substitutions on the benzothiazole core profoundly influencing their cytotoxic activity against a range of human cancer cell lines. This guide provides a comparative overview of their anticancer efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Benzothiazole, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] In the realm of oncology, derivatives of benzothiazole have shown remarkable promise, with some compounds advancing to clinical trials.[3][4] The anticancer potency of these compounds is intricately linked to the nature and position of substituents on the benzothiazole ring system, which modulates their interaction with biological targets and influences their mechanism of action.[5]
Comparative Anticancer Activity of Substituted Benzothiazoles
The cytotoxic effects of various substituted benzothiazole derivatives have been extensively evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following tables summarize the IC50 values of representative substituted benzothiazoles, showcasing the impact of different functional groups on their anticancer activity.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-Aryl/Heteroaryl Benzothiazoles | ||||
| T2 | 2-(4-Aminophenyl) | Multiple Cell Lines | GI50 values reported | [6] |
| 55 | 2-(Indolyl)semicarbazide | HT-29 (Colon) | 0.024 | [7][8] |
| 55 | 2-(Indolyl)semicarbazide | H460 (Lung) | 0.29 | [7][8] |
| 55 | 2-(Indolyl)semicarbazide | A549 (Lung) | 0.84 | [7][8] |
| 55 | 2-(Indolyl)semicarbazide | MDA-MB-231 (Breast) | 0.88 | [7][8] |
| 29 | 2-(Bromopyridinylacetamido) | SKRB-3 (Breast) | 0.0012 | [8] |
| 29 | 2-(Bromopyridinylacetamido) | SW620 (Colon) | 0.0043 | [8] |
| 29 | 2-(Bromopyridinylacetamido) | A549 (Lung) | 0.044 | [8] |
| 29 | 2-(Bromopyridinylacetamido) | HepG2 (Liver) | 0.048 | [8] |
| Series 2: Benzothiazoles with Thiazolidinone and Other Moieties | ||||
| 53 | 2-(Oxothiazolidinyl) | HeLa (Cervical) | 9.76 | [7] |
| 54 | 2-(Thiazolidinylidene) | MCF-7 (Breast) | 0.036 | [8] |
| 54 | 2-(Thiazolidinylidene) | HepG2 (Liver) | 0.048 | [8] |
| 57 | 2-(Nitrostyryl) | Pancreatic Cancer Cells | 27 | [7] |
| 58 | 2-(Fluorostyryl) | Pancreatic Cancer Cells | 35 | [7] |
| Series 3: Benzothiazole-Aniline Derivatives and their Platinum (II) Complexes | ||||
| L1 | 2-(4-Aminophenyl) derivative | Liver Cancer Cells | Selective inhibitory activities | [3] |
| L1Pt | Platinum (II) complex of L1 | Liver Cancer Cells | Selective inhibitory activities | [3] |
| Series 4: Miscellaneous Substituted Benzothiazoles | ||||
| Compound A (nitro substituent) | 2-Substituted | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [9] |
| Compound B (fluoro substituent) | 2-Substituted | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [9] |
| 4d | 2-Mercaptobenzothiazole derivative | BxPC-3 (Pancreatic) | 3.99 | [10] |
| 4m | 2-Mercaptobenzothiazole derivative | PTJ64i (Paraganglioma) | 7.84 | [10] |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A549 (Lung) | Significant inhibition | [11] |
Note: The anticancer activity can vary based on the specific assay conditions and cell lines used.
Key Signaling Pathways Targeted by Anticancer Benzothiazoles
The anticancer effects of substituted benzothiazoles are often mediated through their interaction with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Several key mechanisms have been identified, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis through the generation of reactive oxygen species (ROS).[5]
One of the prominent mechanisms involves the downregulation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[12] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.
Another important target for some benzothiazole derivatives is the NF-κB signaling pathway, which plays a crucial role in inflammation-associated cancers. By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory and pro-survival genes like COX-2 and iNOS.[9]
Caption: Key signaling pathways modulated by anticancer benzothiazoles.
Experimental Protocols
The evaluation of the anticancer activity of substituted benzothiazoles typically involves a series of in vitro assays. A standard experimental workflow is outlined below.
Cell Culture
Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HepG2 for liver cancer) and a normal cell line (e.g., MCF-10A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[9][12] The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzothiazole compounds for a defined period (e.g., 24, 48, or 72 hours). A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are included.[9][12]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry and pharmacology. The spatial arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with alternative and complementary techniques for the validation of the structure of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine, a molecule of interest in medicinal chemistry.
Single-crystal X-ray crystallography (SCXRD) offers an unparalleled level of detail, providing a three-dimensional map of electron density from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision[1][2][3]. However, the growth of suitable single crystals can be a significant bottleneck[3][4]. Consequently, a multi-faceted approach employing complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and the emerging technique of three-dimensional electron diffraction (3DED) is often essential for comprehensive structural validation.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure validation depends on several factors, including the nature of the sample, the desired level of structural detail, and the availability of instrumentation. The following table summarizes the key performance metrics of SCXRD, 3DED, NMR, and MS for the analysis of small organic molecules like this compound.
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | 3D Electron Diffraction (3DED) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Requirement | High-quality single crystal (typically >50 µm)[3][5] | Microcrystalline powder or nanocrystals (<1 µm)[6][7] | Solution (typically mg quantity) | Solid or solution (µg to ng quantity) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1][2] | 3D atomic coordinates, bond lengths, bond angles from nanocrystals[8][9] | Connectivity through scalar couplings, 3D structure and dynamics through NOEs and other experiments[10][11] | Molecular weight, elemental composition, fragmentation pattern for substructural information[12][13] |
| Resolution/Accuracy | Very high (sub-Ångstrom)[14] | High (approaching SCXRD)[14] | Varies; provides detailed connectivity and conformational information | High mass accuracy (ppm level) can determine elemental composition[13] |
| Key Advantages | "Gold standard" for unambiguous structure determination[4]. | Ability to analyze very small crystals[6][7]. | Provides information about the molecule's structure and dynamics in solution[11]. | High sensitivity and ability to determine molecular formula[13]. |
| Key Limitations | Requires high-quality single crystals, which can be difficult to grow[3][4]. Static picture of the molecule. | Newer technique, data processing can be more complex[14]. | Can be difficult to interpret for complex molecules; does not provide absolute bond lengths and angles as directly as diffraction methods. | Primarily provides connectivity and formula, not a 3D structure on its own. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality data for structural validation. Below are representative methodologies for each of the key techniques discussed.
Single-Crystal X-ray Crystallography (SCXRD)
-
Crystal Growth and Selection: Crystals of this compound are grown by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate). A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope[5].
-
Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å)[15]. A series of diffraction images are collected as the crystal is rotated. Data collection can take several hours[15].
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.
3D Electron Diffraction (3DED)
-
Sample Preparation: A microcrystalline powder of this compound is deposited on a transmission electron microscopy (TEM) grid.
-
Data Collection: The grid is placed in a cryo-TEM. A series of electron diffraction patterns are collected as the goniometer stage is tilted, rotating a nanocrystal in the electron beam.
-
Data Processing and Structure Solution: The collected diffraction patterns are processed to reconstruct the 3D reciprocal lattice. The structure is then solved and refined using specialized software, taking into account dynamical scattering effects[14].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To identify the number and chemical environment of protons. For benzothiazole derivatives, aromatic protons typically appear between δ 7.0 and 8.5 ppm, while the N-methyl protons will be a singlet at a higher field[16].
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations and thus determine the connectivity of the molecule.
-
NOESY/ROESY: To determine through-space correlations between protons, providing information about the 3D structure and conformation in solution.
-
-
Spectral Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon signals and to deduce the complete chemical structure.
Mass Spectrometry (MS)
-
Sample Preparation: A small amount of this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is used to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Data Analysis: The accurate mass measurement is used to determine the elemental composition of the molecule. The fragmentation pattern provides information about the different substructures within the molecule. For a bromo-benzothiazole derivative, characteristic fragments would likely arise from the cleavage of the benzothiazole ring system and the loss of the bromine atom or methyl group.
Visualization of Experimental Workflows
To further clarify the relationships between these techniques and their respective workflows, the following diagrams are provided.
Figure 1: Workflow for Single-Crystal X-ray Crystallography (SCXRD).
Figure 2: Relationship between complementary structural validation techniques.
Conclusion
While single-crystal X-ray crystallography remains the definitive method for the structural elucidation of small molecules like this compound, a comprehensive validation strategy should leverage the strengths of multiple analytical techniques. NMR spectroscopy provides crucial information about the molecule's structure and behavior in solution, while high-resolution mass spectrometry confirms its elemental composition with high accuracy. The emergence of 3D electron diffraction further expands the crystallographer's toolkit, enabling the analysis of previously intractable nanocrystalline materials. By integrating data from these complementary methods, researchers can achieve an unambiguous and holistic understanding of a molecule's structure, which is paramount for advancing drug discovery and development programs.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. news-medical.net [news-medical.net]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. jyoungpharm.org [jyoungpharm.org]
Comparison Guide: In Vitro Assays to Identify and Confirm the Biological Target of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key in vitro assays to elucidate and validate the biological target of novel small molecules, using the hypothetical hit compound 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine as an example. The selection of an appropriate assay is critical for advancing a compound through the drug discovery pipeline, enabling robust structure-activity relationship (SAR) studies and ensuring on-target efficacy.
The challenge with a novel compound like this compound, identified through phenotypic screening, is the initial lack of a known biological target. This guide is structured to first explore methods for target deconvolution and then delve into established techniques for target validation and characterization.
Logical Workflow for Target Identification and Validation
The process of moving from a phenotypic hit to a validated target typically follows a structured workflow. Initially, broad, unbiased approaches are employed to generate a list of potential protein interactors. These candidates are then prioritized, and their direct interaction with the compound is confirmed using more specific biochemical and biophysical assays.
Caption: General workflow from a phenotypic hit to a confirmed target.
Part 1: Target Deconvolution Strategies
When the target of a compound is unknown, the first step is to generate hypotheses using unbiased methods. These techniques aim to identify proteins that physically interact with the small molecule from a complex biological sample.
Comparison of Target Deconvolution Methods
| Method | Principle | Advantages | Disadvantages | Typical Output |
| Affinity Chromatography | The compound is immobilized on a solid support and used as bait to "pull down" interacting proteins from a cell lysate.[1][2] | Well-established technique.[2] | Requires chemical modification of the compound, which may alter its binding properties.[1] High potential for non-specific binding. | List of proteins identified by mass spectrometry. |
| Capture Compound Mass Spectrometry (CCMS) | Utilizes a tri-functional probe that binds the target, is captured, and then isolated for identification.[3] | Interrogates proteins in their native environments, including membrane proteins.[3] | Requires synthesis of specialized "capture" compounds.[3] | List of specific protein binders with high confidence.[3] |
| Protein Microarrays | A labeled version of the small molecule is screened against thousands of purified proteins immobilized on an array.[1] | High-throughput analysis of a wide range of potential targets.[1] | Proteins are removed from their native cellular context, which can lead to non-physiological interactions. | "Hits" corresponding to specific proteins that bind the compound.[1] |
Part 2: Target Validation and Characterization Assays
Once a putative target is identified, direct engagement and functional modulation by the compound must be confirmed. The following assays are considered industry standards for this purpose.
Comparison of In Vitro Target Validation Assays
| Assay Type | Method | Principle | Key Parameters Measured | Throughput | Notes |
| Biochemical | Kinase Activity Assays (e.g., ADP-Glo™) | Measures the enzymatic activity of a purified kinase by quantifying ADP production via a luminescence-based reaction.[4] | IC50 (Inhibitor concentration for 50% inhibition) | High | Ideal for confirming functional inhibition of a specific kinase. Requires purified, active enzyme.[5][6] |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of the compound to the target protein.[7][8] | KD (Binding Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)[7][8] | Low | Considered the "gold standard" for characterizing binding thermodynamics without labeling.[7] |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in cells or lysates upon compound binding.[9][10][11] | Tagg (Aggregation Temperature), Thermal Shift (ΔTagg) | Medium to High | Confirms target engagement in a physiological context (intact cells).[11][12] Can be adapted to a plate-based format.[9] |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for this compound against a putative kinase target (e.g., MAP4K4) and a non-target kinase to illustrate expected outcomes.
| Assay | Target: MAP4K4 | Non-Target Control: ERK1 |
| ADP-Glo™ Kinase Assay | IC50 = 75 nM | IC50 > 10,000 nM |
| Isothermal Titration Calorimetry (ITC) | KD = 50 nM | No Binding Detected |
| Cellular Thermal Shift Assay (CETSA) | ΔTagg = +4.5 °C | ΔTagg = +0.2 °C |
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™
This protocol is adapted for measuring the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified active kinase (e.g., MAP4K4)
-
Substrate specific to the kinase (e.g., MBP)[4]
-
ATP at Km concentration
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound serially diluted in DMSO
-
Assay Buffer (containing 1% DMSO)[4]
-
384-well plates
Procedure:
-
Add 2.5 µL of test compound dilutions or DMSO vehicle control to wells of a 384-well plate.
-
Add 2.5 µL of kinase solution in assay buffer and pre-incubate for 15 minutes at room temperature.[4]
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the specific substrate.[4]
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 30-40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4]
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
This protocol outlines the direct measurement of binding between the test compound and a purified target protein.
Materials:
-
Purified target protein (dialyzed into assay buffer)
-
Test compound (dissolved in matched assay buffer)
-
ITC instrument
-
Assay Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the protein solution (e.g., 10-20 µM) and load it into the ITC sample cell.
-
Prepare the compound solution (ligand) at a concentration 10-20 times that of the protein and load it into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections (e.g., 2 µL) of the ligand into the sample cell while stirring.
-
Record the heat released or absorbed after each injection.
-
Integrate the resulting thermogram peaks to determine the heat change per injection.
-
Fit the binding isotherm (heat change vs. molar ratio) to a suitable binding model to determine KD, stoichiometry (n), and enthalpy (ΔH).[8]
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
This protocol describes an immunoblot-based CETSA to confirm target engagement in intact cells.[9]
Materials:
-
Cultured cells expressing the target protein (e.g., HL-60)[9]
-
Test compound
-
DMSO (vehicle control)
-
PBS and lysis buffer with protease inhibitors
-
Antibody against the target protein
-
SDS-PAGE and Western blot equipment
Procedure:
-
Treat intact cells with the test compound or DMSO for a defined period (e.g., 1-3 hours) at 37 °C.[9]
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify band intensities to generate a "melting curve." A positive thermal shift (increase in Tagg) in compound-treated samples indicates target engagement.
Caption: Workflow for an immunoblot-based Cellular Thermal Shift Assay (CETSA).
References
- 1. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Isothermal Titration Calorimetry (ITC) Analysis Service | Drug Discovery | MtoZ Biolabs [mtoz-biolabs.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, with a focus on analogs structurally related to 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. Due to a lack of specific SAR studies on this exact molecule, this guide draws upon experimental data from closely related 2-aminobenzothiazole analogs to provide insights into the key structural features influencing their biological activity, primarily in the context of anticancer and antimicrobial applications.
Key Structural Insights and Comparative Data
The biological activity of 2-arylaminobenzothiazole analogs is significantly influenced by the nature and position of substituents on both the benzothiazole core and the N-aryl moiety. The following table summarizes quantitative data from studies on structurally similar compounds, highlighting the impact of these modifications.
| Compound ID | Core Structure | R1 (at position 6) | R2 (on N-aryl ring) | Biological Activity (IC50 in µM) | Reference Cell Line/Organism |
| B7 | 2-Arylaminobenzothiazole | Cl | 4-NO2 | A431: Not specified, but significant inhibition | A431, A549, H1299 |
| B8 | 2-Arylaminobenzothiazole | Cl | H | Not specified | Not specified |
| B4 | 2-Arylaminobenzothiazole | F | 4-NO2 | Not specified | Not specified |
| 51 | 2-Arylaminobenzothiazole | Cl | 2,4-dichloro | GI50: 0.0718 | Non-small cell lung cancer (HOP-92) |
| 16c | Benzothiazole-pyrazolone | - | 4-Cl (on pyrazolone) | MIC: 0.025 mM | S. aureus |
Note: The data presented is from various sources and assays, and direct comparison of absolute values should be made with caution. The focus should be on the relative trends observed with structural modifications.
Structure-Activity Relationship (SAR) Analysis
The collected data on related 2-aminobenzothiazole analogs reveals several key SAR trends:
-
Substitution at the 6-Position of the Benzothiazole Ring: The presence of a halogen at the 6-position (such as Cl or F) is a common feature in many biologically active benzothiazole derivatives. The high anticancer activity of compound 51 , which features a chlorine at this position, suggests that electronegative substituents are favorable.[1] While no direct data for a bromo-substituent was found in the context of a full SAR study, its similar electronegativity to chlorine suggests it could also contribute positively to activity.
-
Substituents on the N-Aryl Ring: The nature and position of substituents on the N-phenyl ring play a crucial role in modulating the biological activity.
-
Electron-Withdrawing Groups: The presence of a nitro group (NO2) at the para-position of the N-benzyl ring in compound B7 led to significant inhibition of cancer cell proliferation.[2] This suggests that electron-withdrawing groups in this region can enhance anticancer activity.
-
Halogenation: Dichloro-substitution on the N-phenyl ring of compound 51 resulted in potent anticancer activity, indicating that multiple halogen substitutions on the N-aryl moiety can be beneficial.[1]
-
Impact on Antimicrobial Activity: In a series of benzothiazole-pyrazolone derivatives, a 4-chloro substituent on an appended phenyl ring (16c ) resulted in superior activity against S. aureus compared to other substitutions.[3]
-
Visualizing Structure-Activity Relationships
The following diagram illustrates the general SAR principles derived from the analysis of related 2-aminobenzothiazole analogs.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine and Known Inhibitors Against Epidermal Growth Factor Receptor (EGFR)
This guide provides a comparative overview of the inhibitory efficacy of a representative 2-aminobenzothiazole compound against the Epidermal Growth Factor Receptor (EGFR) kinase, benchmarked against the well-established clinical inhibitors, Gefitinib and Erlotinib. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory potency of the selected compounds against EGFR. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Class | Target | IC50 (nM) |
| 2-Aminobenzothiazole Derivative (Proxy) | 2-Aminobenzothiazole | EGFR | 94.7[3] |
| Gefitinib | Anilinoquinazoline | EGFR | 26 - 57[4] |
| Erlotinib | Anilinoquinazoline | EGFR | 2[1][5] |
Experimental Protocols
The IC50 values presented in this guide are typically determined using in vitro kinase assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.
EGFR Kinase Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-33P]ATP or fluorescently-labeled ATP analog
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[6]
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
A solution of the EGFR enzyme is pre-incubated with varying concentrations of the test compound (or vehicle control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature in the wells of a microplate.[6]
-
The kinase reaction is initiated by the addition of a mixture containing the peptide substrate and ATP (spiked with [γ-33P]ATP or a fluorescent analog).
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7]
-
The reaction is terminated, typically by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves washing the membrane to remove unincorporated [γ-33P]ATP and then measuring the remaining radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence polarization or intensity is measured.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (such as EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 of a test compound against a target kinase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. promega.com.cn [promega.com.cn]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
Comparative Cross-Reactivity Profiling of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, with a focus on the benzothiazole scaffold, represented here by the pan-RAF inhibitor TAK-632, as a proxy for 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine due to the absence of publicly available data for the latter. This comparison includes the well-characterized BRAF inhibitor Vemurafenib and the dual EGFR/HER2 inhibitor Lapatinib to offer a broader perspective on kinase inhibitor selectivity. Understanding the cross-reactivity profile of a kinase inhibitor is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.
Kinase Inhibition Profile Comparison
The following table summarizes the inhibitory activity of TAK-632, Vemurafenib, and Lapatinib against a selection of kinases. This data highlights the on-target potency and the off-target interaction landscape of each compound, providing a snapshot of their selectivity.
| Kinase Target | TAK-632 (% Inhibition at 1 µM)[1] | Vemurafenib (IC50 in nM) | Lapatinib (IC50 in nM)[2][3] |
| Primary Targets | |||
| BRAF | >65% | 31 (V600E) | - |
| CRAF | >65% | - | - |
| EGFR | - | - | 10.2 |
| ERBB2 (HER2) | - | - | 9.8 |
| Selected Off-Targets | |||
| RIPK1 | >65%[1] | - | - |
| RIPK3 | >65%[1] | - | - |
| ARAF | - | - | - |
| SRMS | - | Inhibitory Activity | - |
| ACK1 | - | Inhibitory Activity | - |
| MAP4K5 | - | Inhibitory Activity | - |
| FGR | - | Inhibitory Activity | - |
| MEK | - | - | Inhibitory Activity |
| AKT | - | - | Inhibitory Activity |
| c-Raf-1 | - | - | Inhibitory Activity |
Data for TAK-632 is presented as percent inhibition at a 1 µM concentration against a panel of 97 kinases.[1] Specific IC50 values for all off-targets were not publicly available. Vemurafenib is a potent inhibitor of the mutated BRAF kinase.[4] Lapatinib is a potent inhibitor of the ErbB-2 and EGFR tyrosine kinase domains.[3]
Experimental Methodologies
Detailed and robust experimental protocols are fundamental to generating reliable cross-reactivity data. Below are representative protocols for an in vitro kinase inhibition assay and a broader kinase panel screening workflow.
In Vitro Kinase Inhibition Assay: LANCE Ultra TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
Materials:
-
Kinase of interest
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-specific antibody
-
ATP
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
384-well white microplates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase solution (e.g., 2 nM final concentration) to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mixture (e.g., 100 nM ULight-peptide and 20 µM ATP final concentrations).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of stop solution containing the Europium-labeled antibody (e.g., 2 nM final concentration).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight™).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Cross-Reactivity Profiling Workflow
Comprehensive cross-reactivity profiling is typically performed by screening the test compound against a large panel of kinases.
Procedure:
-
Compound Submission: Provide the test compound at a high concentration (e.g., 10 mM in DMSO) to a contract research organization (CRO) specializing in kinase profiling.
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases (e.g., >400 kinases). The percent inhibition for each kinase is determined.
-
IC50 Determination (Hit Confirmation): For kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response curve is generated by testing a range of compound concentrations.
-
Data Analysis and Visualization: The IC50 values are calculated for each "hit." The data is often visualized as a kinome map or a selectivity tree to provide a clear representation of the compound's selectivity profile.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by many kinase inhibitors and the general workflow for cross-reactivity profiling.
Caption: The MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival, is frequently dysregulated in cancer.
Caption: A typical workflow for kinase cross-reactivity profiling, from initial high-throughput screening to detailed selectivity analysis.
References
- 1. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of synthetic routes for substituted benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The diverse biological activities of substituted benzothiazoles have spurred the development of a multitude of synthetic strategies. This guide provides a comparative analysis of the most prevalent synthetic routes, offering a comprehensive overview of their methodologies, performance, and applicability to aid researchers in selecting the optimal pathway for their specific needs.
Key Synthetic Routes: An Overview
The synthesis of substituted benzothiazoles is dominated by several key strategies, each with its own set of advantages and limitations. The most common approaches involve the condensation of 2-aminothiophenol with various electrophilic partners, intramolecular cyclization reactions, and modern metal-catalyzed cross-coupling methodologies. This guide will focus on three prominent and illustrative methods:
-
Condensation of 2-Aminothiophenol with Aldehydes: A versatile and widely used method.
-
The Jacobson Synthesis: A classic route involving the oxidative cyclization of thiobenzanilides.
-
Palladium-Catalyzed Intramolecular C-S Cross-Coupling: A modern approach offering high efficiency and functional group tolerance.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the selected synthetic routes, allowing for a direct comparison of their performance.
| Synthetic Route | Typical Reagents & Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Condensation with Aldehydes | 2-aminothiophenol, aldehyde, oxidizing agent (e.g., I₂, H₂O₂, air) | Varies widely: Room temp. to reflux, solvent-free, microwave, ultrasound.[1][2][3][4] | 51-98[2] | Wide substrate scope, operational simplicity, potential for green conditions.[1][3] | May require an oxidizing agent, which can be harsh. |
| Jacobson Synthesis | Thiobenzanilide, Potassium ferricyanide, NaOH | Basic aqueous solution, room temperature.[5][6] | Generally moderate to good (e.g., up to 80%).[5] | Does not require pre-functionalized starting materials for the benzene ring of the benzothiazole. | Can have long reaction times and may not be suitable for substrates with electron-withdrawing groups.[5] |
| Palladium-Catalyzed C-S Coupling | o-iodothiobenzanilide, Pd catalyst (e.g., Pd/C), ligand (optional) | Mild conditions, often room temperature.[7][8] | High to excellent (e.g., up to 95%).[8] | High yields, excellent functional group tolerance, mild reaction conditions.[7][8] | Requires pre-functionalized starting materials (o-haloanilides), palladium catalysts can be expensive. |
Experimental Protocols
Synthesis of 2-Arylbenzothiazoles via Condensation with Aldehydes (Iodine-Promoted)
This protocol describes a simple and efficient method for the synthesis of 2-substituted benzothiazoles using iodine as a promoter.[9]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Iodine
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DMF (5 mL), add iodine (0.5 mmol).
-
Stir the reaction mixture at 100°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 2-arylbenzothiazole.[9]
The Jacobson Synthesis of 2-Phenylbenzothiazole
This protocol is a classic example of the Jacobson synthesis, involving the oxidative cyclization of a thiobenzanilide.[5]
Materials:
-
Thiobenzanilide
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve thiobenzanilide (1.0 mmol) in ethanol.
-
Prepare a solution of sodium hydroxide (2.0 mmol) in water.
-
Prepare a solution of potassium ferricyanide (2.2 mmol) in water.
-
To the ethanolic solution of thiobenzanilide, add the sodium hydroxide solution.
-
Add the potassium ferricyanide solution dropwise to the reaction mixture with vigorous stirring at room temperature.
-
Continue stirring for several hours to days, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-phenylbenzothiazole.
Palladium-Catalyzed Intramolecular C-S Cross-Coupling
This protocol outlines a modern, palladium-catalyzed approach for the synthesis of 2-substituted benzothiazoles.[7]
Materials:
-
o-Iodothiobenzanilide
-
Palladium on carbon (Pd/C, 10 mol%)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Base (e.g., Potassium carbonate, K₂CO₃)
Procedure:
-
In a reaction vessel, combine o-iodothiobenzanilide (1.0 mmol), Pd/C (10 mol%), and potassium carbonate (2.0 mmol).
-
Add DMF (5 mL) to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the catalyst.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-substituted benzothiazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Condensation of 2-aminothiophenol with an aldehyde.
Caption: The Jacobson synthesis pathway.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. airo.co.in [airo.co.in]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
A Comparative Guide to Validating the Purity of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine, a potent benzothiazole derivative, rigorous analytical validation is imperative. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and specificity for separating and quantifying impurities.[1][2][3] A validated HPLC method provides reliable data on the purity of the API and can be used for routine quality control.[4][5]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the main compound).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution to achieve a similar concentration.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be not more than 2.0%.
-
The theoretical plates for the main peak should be greater than 2000.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
6. Potential Impurities: Based on a plausible synthetic route involving the condensation of a substituted aminothiophenol with a substituted benzoic acid, potential impurities could include:
-
Starting materials (e.g., 2-amino-5-bromobenzenethiol, N-methyl-4-aminobenzoic acid).
-
Intermediates from incomplete reactions.
-
By-products from side reactions.
-
Degradation products.
| Parameter | Result | Acceptance Criteria |
| Purity by Area % | 99.8% | ≥ 99.0% |
| Major Impurity | 0.12% at RRT 1.25 | Individual impurity ≤ 0.2% |
| Total Impurities | 0.20% | Total impurities ≤ 1.0% |
| Retention Time (Main Peak) | 15.2 min | Consistent with reference |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | 0.8% | ≤ 2.0% |
| Tailing Factor | 1.1 | 0.8 - 1.5 |
| Theoretical Plates | > 5000 | > 2000 |
Alternative Purity Validation Methods
While HPLC is a powerful tool, orthogonal methods are often employed to provide a more comprehensive purity profile.
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] For highly pure crystalline substances (typically >98.5%), DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[6][7]
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Thermal Program: Heat the sample at a constant rate (e.g., 2°C/min) under a nitrogen purge from ambient temperature to a temperature above the melting point of the substance.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.
qNMR is a primary analytical method that can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: qNMR Purity Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following equation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the nature of the impurities, the required accuracy and precision, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on physicochemical interactions | Measurement of heat flow during melting | Signal intensity proportional to molar concentration |
| Detects | Separable impurities (organic, some inorganic) | Eutectic impurities that depress melting point | Impurities with NMR-active nuclei (e.g., ¹H) |
| Quantitation | Relative (area %) or external/internal standards | Absolute (based on thermodynamic principles) | Absolute (primary ratio method) |
| Strengths | High sensitivity, specificity, and resolution.[1][2][3] | Fast analysis, no reference standard needed for the analyte.[6] | High precision, structural information, primary method |
| Limitations | Requires a reference standard for identification and absolute quantitation, may not detect non-chromophoric or co-eluting impurities. | Only applicable to crystalline, thermally stable compounds with a purity of >98.5%. Does not provide information on individual impurities.[6][7] | Lower sensitivity than HPLC, requires a certified internal standard, complex mixtures can lead to signal overlap. |
| Typical Application | Routine quality control, stability testing, impurity profiling. | Purity confirmation of reference standards, polymorph screening.[7] | Purity assignment of reference standards, quantification of mixtures. |
Conclusion
For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary method for routine analysis and impurity profiling due to its high sensitivity and resolving power. However, complementing HPLC data with an absolute method like DSC for crystalline samples or qNMR provides a more accurate and complete understanding of the compound's purity. This integrated strategy ensures the quality and reliability of the API, which is paramount for successful drug development and regulatory compliance.
References
- 1. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. jetir.org [jetir.org]
- 4. pharmtech.com [pharmtech.com]
- 5. scielo.br [scielo.br]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescent Properties of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science, largely due to their diverse pharmacological activities and unique photophysical properties.[1] Their rigid, conjugated structures often give rise to strong fluorescence, making them ideal candidates for the development of fluorescent probes, bioimaging agents, and sensors.[2][3] This guide provides a comparative analysis of the fluorescent properties of various benzothiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting and designing compounds for their specific applications.
Comparative Analysis of Fluorescent Properties
The fluorescent properties of benzothiazole derivatives can be finely tuned by introducing different functional groups to the benzothiazole core. These modifications influence the intramolecular charge transfer (ICT) characteristics, which in turn affect the excitation and emission wavelengths, quantum yield, and Stokes shift. A summary of these key photophysical parameters for a selection of benzothiazole derivatives is presented in the table below.
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| BzT-OH | 390 | 472 | 82 | 0.50 | DMSO | [4] |
| 420 | 520 | 100 | - | PBS (pH > 8.0) | [4] | |
| BzT-OAc | 381 | 460 | 79 | 0.52 | DMSO | [4] |
| - | 474 | - | 0.21 | PBS (pH 7.4), 10% DMSO | [4] | |
| BzT-OAcryl | 381 | 468 | 87 | 0.16 | DMSO | [4] |
| Probe 1 | 413 | 530 | 117 | - | PBS (pH 7.4), 20% DMSO | [5][6] |
| Compound 8A | - | 562 | 170 | 0.072 | - | [7] |
| BPO | 365 | 425 | 60 | 0.124 | BPO/H2O nanoparticle suspension | [8] |
| BHPO1 | 365 | 528 | 163 | - | PMMA matrix | [8] |
| BHPO2 | 365 | 590 | 225 | - | PMMA matrix | [8] |
Key Observations:
-
Hydroxyl and Acetoxy Derivatives (BzT-OH, BzT-OAc): These compounds exhibit high quantum yields in DMSO.[4] BzT-OH also shows pH-dependent fluorescence, with a notable red-shift in both absorption and emission at pH > 8.0.[4]
-
Probe for Biothiols (Probe 1): This derivative demonstrates a large Stokes shift (117 nm) and a significant "turn-on" fluorescence response, making it suitable for detecting biothiols in living cells.[5][6]
-
Quinolone Derivative (Compound 8A): This compound is notable for its exceptionally large Stokes shift of 170 nm.[7]
-
ESIPT Compounds (BHPO1, BHPO2): These derivatives, which undergo excited-state intramolecular proton transfer (ESIPT), show very large Stokes shifts, particularly in a PMMA matrix, with emissions in the green and orange regions of the spectrum.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
1. Synthesis of Benzothiazole Derivatives
-
General Suzuki Cross-Coupling Reaction:
-
A mixture of 2-(4-bromophenyl)benzothiazole (1.37 mmol), an appropriate arylboronic acid (2.06 mmol), K2CO3 (2.75 mmol), PdCl2 (0.007 mmol), and 2-phenylimidazole (0.014 mmol) in anhydrous DMF (12 mL) is degassed with argon.
-
The reaction mixture is then stirred at 120°C for 17-48 hours under an argon atmosphere.
-
After cooling, the mixture is poured into ice-water containing 1M HCl and extracted with chloroform.
-
The combined organic layers are washed with brine and dried over Na2SO4.
-
The final product is purified by silica gel column chromatography.[1][3]
-
-
Synthesis of BzT-OAc:
-
To a solution of BzT-OH (45 mg, 0.14 mmol) in tetrahydrofuran (3.0 mL), add trimethylamine (0.3 mL) at 25 °C.
-
Add acetyl chloride (0.05 mL, 0.71 mmol) to the solution and stir at 25 °C.
-
Monitor the reaction using silica thin-layer chromatography.
-
Upon completion, extract the solution with H2O/CH2Cl2.
-
The combined organic layer is concentrated and purified by silica column chromatography with 33% dichloromethane/hexane as the eluent to yield BzT-OAc.[4]
-
-
Synthesis of BzT-OAcryl:
-
To a solution of BzT-OH (27 mg, 0.085 mmol) in CH2Cl2 (4.0 mL), add three drops of trimethylamine at 0 °C.
-
Subsequently, add acryloyl chloride (0.013 mL, 0.171 mmol) and stir the mixture at 25 °C.
-
Monitor the reaction using silica thin-layer chromatography.
-
After the reaction is complete, concentrate the solution and purify by silica column chromatography with 25% dichloromethane/hexane as the eluent to afford BzT-OAcryl.[4]
-
2. Fluorescence Spectroscopy
-
Instrumentation: Fluorescence spectra are typically measured on a fluorescence spectrophotometer, such as a Cary Eclipse Fluorescence Spectrophotometer or a FluoroMax Plus.[1][4]
-
Sample Preparation: Solutions of the benzothiazole derivatives are prepared in a suitable solvent (e.g., PBS buffer, DMSO, methanol) at a specific concentration (e.g., 1.0x10⁻⁴ M, 10⁻³M).[1][7]
-
Measurement:
-
The sample is placed in a quartz cuvette with a 1 cm path length.[4]
-
An appropriate excitation wavelength is selected. For broad screening, an excitation wavelength of 330 nm can be used for a series of compounds.[1][3]
-
The fluorescence emission spectrum is recorded over a specific wavelength range.[7]
-
-
Quantum Yield Measurement: Fluorescence emission quantum yields can be measured using a spectrofluorometer.[4]
3. Cell Imaging
-
Cell Culture: HeLa or A549 cells are cultured in an appropriate medium.
-
Staining:
-
Imaging:
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows in the study of benzothiazole derivatives.
Caption: Suzuki cross-coupling synthesis workflow.
Caption: Fluorescence analysis workflow.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. The following procedures are based on the known hazards of structurally similar compounds, including N-methylaniline and brominated benzothiazoles, to ensure the highest safety standards in the laboratory.
Hazard Summary
GHS Hazard Classifications for Structurally Related Compounds:
| Hazard Class | GHS Codes | Description | Source |
| Acute Toxicity, Oral | H301, H302 | Toxic or harmful if swallowed. | [4][5][6][8] |
| Acute Toxicity, Dermal | H311, H312 | Toxic or harmful in contact with skin. | [4][5][8] |
| Acute Toxicity, Inhalation | H331, H332 | Toxic or harmful if inhaled. | [4][5][6][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [6][9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [6][10] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | [3][4][8] |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects. | [4][8] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.[11][12]
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards.[13] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[13][14]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[13][14] Gloves must be inspected before use and disposed of after contact with the chemical.[8][13]
-
Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned.[13]
-
Clothing: Wear long pants and closed-toe shoes to ensure full skin coverage.[13][15]
-
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][16] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[11][13]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[18]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Disposal Plan
Chemical waste must be handled and disposed of according to institutional and local regulations.[2]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
This includes excess material, contaminated PPE (gloves, etc.), and any absorbent materials used for spills.
-
-
Waste Neutralization/Treatment (if applicable and permissible):
-
Due to the presence of bromine, special consideration for disposal is required to prevent the formation of toxic brominated byproducts.[19]
-
Consult with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of brominated aromatic compounds.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[19]
-
Experimental Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. cdc.gov [cdc.gov]
- 17. sdfine.com [sdfine.com]
- 18. enamine.enamine.net [enamine.enamine.net]
- 19. idealresponse.co.uk [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

